Product packaging for Cyclopentanone(Cat. No.:CAS No. 120-92-3)

Cyclopentanone

Cat. No.: B042830
CAS No.: 120-92-3
M. Wt: 84.12 g/mol
InChI Key: BGTOWKSIORTVQH-UHFFFAOYSA-N
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Description

Cyclopentanone is a volatile cyclic ketone of significant importance in organic chemistry and materials science research, serving as a fundamental building block for synthesizing a wide array of complex molecules. Its five-membered ring structure imparts considerable ring strain, making it a reactive and versatile intermediate in reactions such as aldol condensations, alkylations, and nucleophilic additions. A primary research application is its role as a key precursor in the synthesis of prostaglandins and other pharmacologically active cyclopentane-based compounds. Furthermore, this compound is extensively utilized in materials science for developing novel polymers, resins, and as a starting material for jet fuel additives like RJ-4 and RJ-5. Its distinct, peppermint-like odor also makes it a subject of study in the development of synthetic fragrances and flavors. Researchers value this compound for its ability to introduce the cyclopentyl moiety, a structural feature that can influence the conformational and binding properties of target molecules. When handling, standard safety protocols for volatile organic compounds should be observed. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O B042830 Cyclopentanone CAS No. 120-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentanone
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InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2
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InChI Key

BGTOWKSIORTVQH-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(=O)C1
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Molecular Formula

C5H8O
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DSSTOX Substance ID

DTXSID3029154
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Molecular Weight

84.12 g/mol
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Physical Description

Cyclopentanone appears as a clear colorless liquid with a petroleum-like odor. Flash point 87 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Water-white liquid with distinctive odor like peppermint; [Hawley] Colorless clear liquid; Polymerizes easily in presence of acids; [ICSC], CLEAR COLOURLESS LIQUID., liquid; agreeable odour somewhat like peppermint
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Boiling Point

267.17 °F at 760 mmHg (NTP, 1992), 130.6 °C AT 760 MM HG, 130.00 to 131.00 °C. @ 760.00 mm Hg, 131 °C
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Flash Point

86 °F (NTP, 1992), 87 °F (CLOSED CUP), 26 °C
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Solubility

Sol in alcohol, acetone, ether, Estimated water solubility of 9175 mg/l, Solubility in water: poor, water; miscible in ether, Miscible at room temperature (in ethanol)
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Density

0.94869 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.94869 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.950-0.960
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Vapor Density

2.3 (AIR= 1), Relative vapor density (air = 1): 2.3
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Vapor Pressure

11.4 [mmHg], 11.4 mm Hg at 25 °C
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Color/Form

WATER-WHITE, MOBILE LIQUID

CAS No.

120-92-3
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Melting Point

-60.3 °F (NTP, 1992), -51.3 °C, -58 °C, -51 °C
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Cyclopentanone: Historical Perspectives and Evolution of Research

Early Discoveries and Initial Characterization

The history of cyclopentanone research dates back to the late 19th and early 20th centuries, with its preparation being linked to the study of dicarboxylic acids. One of the earliest methods for preparing this compound involved the distillation of the calcium salt of adipic acid. orgsyn.org This process, known as ketonic decarboxylation, became a foundational method for producing cyclic ketones.

Systematic research into the fundamental properties of this compound gained momentum in the mid-20th century. Studies conducted in the 1950s investigated its thermal decomposition, identifying products such as 2-cyclopentenone, hydrogen, 1-butene, carbon monoxide, and ethylene (B1197577) at high temperatures. acs.org The 1960s and 1970s saw pioneering spectroscopic investigations that established a baseline understanding of this compound's molecular structure and behavior. Comprehensive infrared and Raman spectral analyses provided critical insights into the molecular vibrations and conformational characteristics of the five-membered ring structure. These early studies were crucial for laying the groundwork for more advanced analytical techniques and a deeper understanding of the compound's reactivity.

Evolution of Synthetic Methodologies for this compound

The methods for synthesizing this compound have evolved significantly over the decades, driven by the pursuit of higher yields, greater efficiency, and more environmentally benign processes.

Initially, the most common laboratory and industrial preparation was the thermal decomposition of adipic acid or its salts. wikipedia.orgorgsyn.org This method involves heating adipic acid, often in the presence of a catalyst, to induce cyclization and decarboxylation. A variety of catalysts were historically employed to improve the yield of this reaction. orgsyn.org For instance, heating adipic acid with barium hydroxide (B78521) at high temperatures (285–295°C) was a well-established procedure. orgsyn.org

As chemical synthesis techniques advanced, new pathways were developed. The oxidation of cyclopentene (B43876) emerged as an alternative route to this compound. transparencymarketresearch.com In the latter half of the 20th century and into the 21st, research began to focus on "green" chemistry, utilizing renewable feedstocks. A significant development in this area is the synthesis of this compound from furfural (B47365), a compound derived from biomass. researchgate.nettaylorandfrancis.com This pathway often involves an aqueous-phase hydrogenation-rearrangement tandem (AP-HRT) reaction, representing a more sustainable alternative to petroleum-based routes. researchgate.net Another modern approach utilizes dicyclopentadiene, a by-product from the petroleum cracking process, as a starting material. google.com

Synthetic MethodStarting Material(s)Key Process/CatalystHistorical Period of ProminenceReference
Ketonic DecarboxylationAdipic AcidHeating with catalysts like Barium Hydroxide or Thorium OxideEarly to Mid-20th Century wikipedia.orgorgsyn.org
OxidationCyclopentenePd-catalyzed oxidationMid to Late 20th Century wikipedia.org
Biomass ConversionFurfuralAqueous-phase hydrogenation and rearrangement21st Century researchgate.nettaylorandfrancis.com
Petroleum By-product UpcyclingDicyclopentadienePyrolysis followed by selective hydrogenation and subsequent reactions21st Century google.com

Historical Development of Application Areas and Research Focus

The application areas and research focus for this compound have broadened considerably since its initial discovery. Early research was primarily academic, centered on understanding its fundamental chemical and physical properties. acs.org

A major historical and ongoing application of this compound is as a key precursor in the fragrance industry. transparencymarketresearch.com It is particularly important for the synthesis of jasmine-related scents, such as 2-pentyl- and 2-heptylthis compound, and other jasmonates. wikipedia.orgrsc.org Its versatile structure also makes it a valuable synthetic intermediate for producing a wide range of other organic compounds. wikipedia.org

In the mid-20th century, its role expanded into the pharmaceutical sector as a building block for various active pharmaceutical ingredients (APIs), including the sedative cyclopentobarbital. wikipedia.orgchemanalyst.com Its utility also extends to the agrochemical industry for the production of pesticides like pencycuron. wikipedia.org More recently, this compound has found use as a specialized solvent, particularly in the electronics industry, where its properties can improve coating quality and processing throughput. transparencymarketresearch.comtaylorandfrancis.comzeon.co.jp

Current research continues to explore new frontiers. There is significant interest in this compound and its derivatives as potential bio-derived fuels, driven by the need for sustainable energy sources. acs.org Research also focuses on developing greener synthetic routes from biomass, which aligns with global efforts to reduce reliance on fossil fuels. acs.orgtaylorandfrancis.com

EraPrimary Application / Research FocusExamplesReference
Early- to Mid-20th CenturyFundamental ResearchSpectroscopic analysis, thermal decomposition studies acs.org
Mid-20th Century to PresentFragrances and FlavorsPrecursor to jasmonates (e.g., methyl jasmonate) transparencymarketresearch.comwikipedia.orgrsc.org
Mid-20th Century to PresentPharmaceuticals & AgrochemicalsSynthesis of cyclopentobarbital, cyclopentamine, and pencycuron wikipedia.orgchemanalyst.com
Late 20th Century to PresentIndustrial & Electronics SolventUsed in coatings and electronic material processing transparencymarketresearch.comzeon.co.jp
21st CenturyBiofuels and Green ChemistrySynthesis from biomass-derived furfural; research as a biofuel acs.orgresearchgate.net

Advanced Synthesis and Green Chemistry Routes for Cyclopentanone

Catalytic Pathways for Cyclopentanone Production

Catalysis is at the forefront of modern this compound synthesis, offering pathways that are more selective and energy-efficient. Researchers are exploring a range of catalytic systems, from those that enable the use of renewable resources to novel nanomaterials with enhanced performance.

Sustainable Production from Biomass-Derived Feedstocks

The transition from petrochemical feedstocks to renewable biomass is a cornerstone of green chemistry. Furfural (B47365), a platform chemical derived from lignocellulosic biomass, has emerged as a promising starting material for producing this compound. mdpi.comacs.orgamazonaws.com This conversion is typically achieved through a hydrogenation and rearrangement reaction sequence. mdpi.comnih.gov

The process often begins with the hydrogenation of furfural to furfuryl alcohol. This intermediate then undergoes an acid-catalyzed rearrangement, known as the Piancatelli rearrangement, to form a 4-hydroxy-2-cyclopentenone (B1226963) intermediate, which is subsequently hydrogenated to yield this compound. nih.govnih.govresearchgate.net The efficiency of this transformation is highly dependent on the catalyst used.

Several catalytic systems have been developed to facilitate this conversion. For instance, a combination of Ru/C and Al₁₁.₆PO₂₃.₇ has been shown to convert furfural to this compound in an 84% yield. nih.gov Bimetallic catalysts, such as those containing nickel and copper, are also effective. A Ni-Cu bimetallic catalyst on an MOF-5 support has demonstrated high efficiency in the aqueous phase hydrogenation of furfural to this compound. amazonaws.comamazonaws.com Another approach involves platinum-supported tungsten-zirconium (W-Zr) mixed oxides, which have been used to selectively synthesize this compound from furfuryl alcohol. higfly.eu

The reaction conditions, including temperature, pressure, and solvent, play a crucial role in maximizing the yield of this compound while minimizing the formation of byproducts like cyclopentanol (B49286) or polymeric resins. nih.govresearcher.life Water is often used as a green solvent for this reaction. nih.govmdpi.com

Table 1: Catalytic Conversion of Furfural to this compound

Catalyst Substrate Temperature (°C) Pressure (bar H₂) Yield (%) Reference
5 wt% Ni-Cu (1:1) @MOF-5 Furfural 150 25 96 acs.org
Ru/C (0.5 wt%) + Al₁₁.₆PO₂₃.₇ Furfural 160 - 84 nih.gov

Ketonic Decarboxylation of Adipic Acid

A well-established method for synthesizing this compound is the ketonic decarboxylation of adipic acid. wikipedia.orgwikipedia.org This intramolecular reaction involves heating a dicarboxylic acid, which leads to the formation of a cyclic ketone, carbon dioxide, and water. wikipedia.orgresearchgate.net While traditionally requiring high temperatures and metal oxide catalysts, recent advancements have shown that this transformation can be efficiently catalyzed by weak bases. wikipedia.orgorganic-chemistry.org

Catalytic amounts of weak bases, such as sodium carbonate, can selectively promote the ketonic decarboxylation of adipic acid to this compound. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves an initial decarboxylation followed by a nucleophilic attack at the second carboxyl group. organic-chemistry.orgorganic-chemistry.org An important feature of this method is that stereogenic centers at the β-positions of the adipic acid chain retain their stereochemistry during the reaction, making it valuable for asymmetric synthesis. organic-chemistry.orgorganic-chemistry.org The use of simple, inexpensive, and recyclable base catalysts like barium hydroxide (B78521) also contributes to the process's industrial viability and greener profile. nih.gov

Novel Catalytic Systems and Support Materials (e.g., Ni-Cu@MOF-5, ceria-zirconia nano-oxides)

The development of novel catalysts and support materials is crucial for advancing this compound synthesis. Metal-Organic Frameworks (MOFs) and mixed metal oxides have shown significant promise in this area.

Ni-Cu@MOF-5: A bimetallic catalyst comprising nickel and copper supported on MOF-5 has proven highly effective for the selective hydrogenation of furfural to this compound. acs.orgamazonaws.com The MOF-5 support offers a high surface area and structural stability. amazonaws.com A 5 wt% Ni-Cu (1:1)@MOF-5 catalyst can achieve 100% conversion of furfural with a 96% yield of this compound at 150°C and 25 bar hydrogen pressure. acs.orgjchemrev.comjchemrev.com The synergistic effect between nickel and copper is believed to enhance the catalyst's performance, promoting the desired reaction pathway while suppressing the formation of byproducts. jchemrev.comjchemrev.com The acidity of the catalyst, with both weak and moderate acid sites, also plays a role in the catalytic process. acs.org

Ceria-Zirconia Nano-oxides: Nanostructured ceria-zirconia (CeO₂-ZrO₂) solid solutions have been investigated as robust heterogeneous catalysts for the vapor-phase synthesis of this compound from dimethyl adipate (B1204190). researchgate.net These materials, sometimes supported on alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂), exhibit favorable physicochemical properties, including high surface area and oxygen storage capacity. researchgate.netresearchgate.net The CexZr1-xO₂/Al₂O₃ catalyst, in particular, has demonstrated nearly 100% conversion of dimethyl adipate with a 75% selectivity towards this compound at 673 K. researchgate.net The presence of oxygen vacancies and the redox properties of the ceria-zirconia support are thought to be key to its catalytic activity. researchgate.netacs.org

Table 2: Performance of Novel Catalysts in this compound Synthesis

Catalyst Substrate Temperature Conversion (%) Selectivity/Yield (%) Reference
5 wt% Ni-Cu (1:1) @MOF-5 Furfural 150°C 100 96 (Yield) acs.org

Organic Transformation Strategies for this compound Synthesis

Beyond catalytic routes starting from simple feedstocks, specific organic transformations provide sophisticated methods for constructing the this compound ring system, often as part of more complex molecular architectures.

Semipinacol Rearrangement Protocols

The semipinacol rearrangement is a powerful tool in organic synthesis for ring expansion and the formation of ketones. rsc.org This reaction has been applied to the synthesis of this compound derivatives. For example, a rhodium-catalyzed tandem reaction involving the hydroacylation of alkynyl cyclobutanols with salicylaldehydes proceeds through a sequential process of intermolecular hydroacylation followed by a semipinacol rearrangement to yield 2-(2-oxo-2-phenylethyl)this compound derivatives. acs.orgnih.gov This method provides an atom-economical route to functionalized cyclopentanones under mild conditions. acs.orgnih.gov The rearrangement effectively expands a four-membered ring into a five-membered this compound core.

Intramolecular Additions of Acyl Radicals

Radical chemistry offers unique pathways for the formation of cyclic ketones. The intramolecular addition of acyl radicals to double bonds is a viable strategy for synthesizing substituted cyclopentanones. organic-chemistry.org This type of reaction can be catalyzed by substances like tert-dodecanthiol. organic-chemistry.orgorganic-chemistry.org The process involves the generation of an acyl radical, which then cyclizes onto a tethered alkene to form a five-membered ring, resulting in a 2-substituted this compound. organic-chemistry.org This method highlights the utility of radical cyclization reactions in constructing the this compound framework.

Ring Expansion-Oxidative Arylation Approaches

A modern strategy for synthesizing functionalized cyclopentanones involves the ring expansion of cyclobutanols. This approach often incorporates an oxidative arylation step, allowing for the introduction of an aryl group during the formation of the five-membered ring.

One notable method combines visible light photocatalysis with gold catalysis to facilitate the coupling of alkenyl and allenyl cycloalkanols with aryl diazonium salts. organic-chemistry.orgorganic-chemistry.org This dual catalytic system generates an electrophilic gold(III)-aryl intermediate, which is key to the subsequent ring expansion and arylation. organic-chemistry.orgorganic-chemistry.org The reaction proceeds under mild conditions and provides an efficient route to functionalized cyclic ketones. organic-chemistry.orgorganic-chemistry.org

A similar transformation can be achieved using visible light-mediated photocatalytic arylation of alkenylcyclobutanols with aryldiazonium salts, offering an operationally simple method. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling of 1-(1-alkynyl)cyclobutanols with aryl or vinylic halides also yields 2-alkylidenecyclopentanones through a process involving oxidative addition, carbopalladation, and stereoselective ring expansion. acs.org

Research has also demonstrated the oxidative ring expansion of cyclobutanols using cobalt(II) acetylacetonate (B107027) and triplet oxygen. nih.govchemrxiv.org This process involves the formation of an alkoxy radical, which drives the regioselective cleavage of the cyclobutanol (B46151) ring. nih.govchemrxiv.org

Catalyst/Reagent System Substrate Product Key Features
Visible Light Photocatalysis & Gold CatalysisAlkenyl/Allenyl Cycloalkanols + Aryl Diazonium SaltsFunctionalized CyclopentanonesInvolves an electrophilic gold(III)-aryl intermediate. organic-chemistry.orgorganic-chemistry.org
Visible Light PhotocatalysisAlkenylcyclobutanols + Aryldiazonium SaltsFunctionalized Cyclic KetonesMild and operationally simple. organic-chemistry.org
Palladium(0)1-(1-Alkynyl)cyclobutanols + Aryl/Vinylic Halides2-AlkylidenecyclopentanonesProceeds via a palladiacycle intermediate. acs.org
Cobalt(II) acetylacetonate & O₂Cyclobutanols1,2-Dioxanols (precursors)Involves an alkoxy radical and regioselective ring cleavage. nih.govchemrxiv.org

Condensation Reactions

Intramolecular condensation reactions are fundamental and widely employed methods for the synthesis of this compound rings from acyclic precursors. The Dieckmann and Thorpe-Ziegler reactions are two of the most prominent examples.

The Dieckmann Condensation is an intramolecular Claisen condensation of a diester, typically promoted by a base like sodium ethoxide, to form a β-keto ester. fiveable.meorganicreactions.orgwikipedia.org Specifically, the cyclization of adipic acid esters is a classic route to forming a five-membered this compound ring. organicreactions.orgaskiitians.comorganicchemistrytutor.com The stability of the resulting five-membered ring makes this a favored pathway. fiveable.me The initial product, a β-keto ester, can then be hydrolyzed and decarboxylated to yield this compound. organicchemistrytutor.com

The Thorpe-Ziegler Reaction is conceptually similar to the Dieckmann condensation but involves the intramolecular cyclization of a dinitrile, catalyzed by a base, to form an enamine. wikipedia.orgchemeurope.combuchler-gmbh.com Subsequent acidic hydrolysis of the enamine intermediate yields a cyclic ketone. wikipedia.orgchemeurope.comyoutube.com This method has been utilized in the synthesis of various heterocyclic systems incorporating a this compound moiety. nih.gov

Reaction Name Starting Material Intermediate Final Product (after hydrolysis/decarboxylation) Key Reagents
Dieckmann CondensationDiester (e.g., Diethyl adipate)β-Keto esterThis compoundBase (e.g., Sodium ethoxide), Acid (for workup) fiveable.measkiitians.comorganicchemistrytutor.com
Thorpe-Ziegler ReactionDinitrileEnamineCyclic KetoneBase, Acid (for hydrolysis) wikipedia.orgchemeurope.combuchler-gmbh.com

Enantioselective Synthesis of Cyclopentenones (as precursors to this compound)

Chiral cyclopentenones are highly valuable synthons, serving as precursors for the asymmetric synthesis of a wide array of target molecules, including cyclopentanones. nih.gov The development of enantioselective methods to produce these structures is a significant area of research.

Several strategies have been established for the enantioselective synthesis of cyclopentenones:

Asymmetric Pauson-Khand Reaction: This reaction involves the cycloaddition of an alkyne, an alkene, and carbon monoxide, often catalyzed by a chiral metal complex, such as iridium diphosphine, to produce bicyclic cyclopentenones with high enantioselectivity. organic-chemistry.org

Asymmetric Nazarov Cyclization: This is an electrocyclic reaction of divinyl ketones to form cyclopentenones. The use of chiral Lewis acids or Brønsted acids as catalysts can induce high enantioselectivity. nih.govnih.gov For instance, a tandem hydroarylation-Nazarov cyclization catalyzed by a chiral gold(I) complex provides enantioselective access to cyclopentenones from skipped alkenynones. nih.gov

Organocatalyzed Reactions: Chiral organic molecules, such as primary amines, can catalyze reactions like the intramolecular aldol (B89426) or Michael additions to construct chiral cyclopentenone frameworks with high enantiomeric excess. nih.govorganic-chemistry.org

Mukaiyama Aldol and Knoevenagel Condensation: A strategy for the rapid construction of chiral, nonracemic vinyl this compound building blocks has been developed utilizing a diastereo- and enantioselective Mukaiyama aldol reaction followed by an intramolecular Knoevenagel condensation. acs.org

Asymmetric Method Catalyst Type Reactants Significance
Pauson-Khand ReactionChiral Iridium Diphosphine ComplexAlkyne, Alkene, COProduces chiral bicyclic cyclopentenones. organic-chemistry.org
Nazarov CyclizationChiral Gold(I) Complex / Chiral Brønsted AcidDivinyl Ketones / Skipped AlkenynonesProvides enantioselective access to cyclopentenones. nih.govnih.gov
OrganocatalysisChiral Primary AminesEnals and α-DiketonesHigh diastereo- and enantioselectivity in cyclopentenone construction. organic-chemistry.org
Mukaiyama Aldol / Knoevenagel CondensationChiral CatalystsSilyl enol ethers and aldehydes/ketonesRapid construction of chiral vinyl this compound derivatives. acs.org

Reaction Mechanisms and Reactivity of Cyclopentanone

Fundamental Reaction Pathways

The thermal decomposition of cyclopentanone in the gas phase has been the subject of multiple experimental and theoretical investigations. nih.govresearchgate.net At high temperatures, its dissociation chemistry is of particular interest due to its potential as a biofuel. nih.govresearchgate.net

Experimental studies on the vapor-phase thermal decomposition of this compound between 532-581°C identified ethylene (B1197577), carbon monoxide, 1-butene, hydrogen, 2-cyclopentenone, and 4-pentenal (B109682) as major products in the initial stages of the reaction. acs.org The addition of nitric oxide was found to significantly reduce the reaction rate, indicating the complexity of the decomposition kinetics. acs.org More recent studies using flow reactors at temperatures between 875–1428 K have identified a wider range of products, including isomers, radicals, and aromatics. acs.orgfigshare.com These studies confirmed that CO and ethylene are the most abundant products, resulting from both unimolecular reactions and H-abstraction reactions. acs.org

The unimolecular decomposition of this compound can be initiated by the cleavage of the Cα-Cβ, Cβ-Cγ, or Cγ-Cγ bonds. researchgate.net Theoretical calculations have been employed to determine the rate constants for these decomposition pathways over a temperature range of 800–2000 K using RRKM theory. researchgate.netaiaa.org These calculations have helped to elucidate the complex reaction network involved in this compound pyrolysis. researchgate.netcolorado.edu

Major Products of this compound Unimolecular Decomposition

ProductFormation PathwayExperimental ConditionsReferences
Ethylene (C₂H₄)Concerted mechanism, stepwise radical mechanismHigh-temperature pyrolysis (532-1590 K) nih.govresearchgate.netacs.orgacs.org
Carbon Monoxide (CO)Concerted mechanism, stepwise radical mechanismHigh-temperature pyrolysis (532-1590 K) nih.govresearchgate.netacs.orgacs.org
1-Butene (1-C₄H₈)Decomposition of intermediate radicalsVapor-phase pyrolysis (532-581°C) acs.orgacs.orgd-nb.info
4-PentenalIsomerization of this compoundVapor-phase pyrolysis (532-581°C) acs.orgd-nb.info
2-CyclopentenoneDehydrogenationVapor-phase pyrolysis (532-581°C) acs.orgresearchgate.net
Allene (AC₃H₄)Cβ–Cγ bond dissociationFlow reactor pyrolysis (875–1428 K) acs.orgcolorado.edu

The oxidation and combustion of this compound are critical areas of research, given its status as a promising biofuel candidate. aiaa.orgnih.gov Studies on its low-temperature oxidation (500–800 K) have revealed complex reaction mechanisms. nih.govacs.org

In the low-temperature regime, the reaction of this compound radicals with molecular oxygen (O₂) is a key process. The dominant product channel is HO₂ elimination, which leads to the formation of 2-cyclopentenone. nih.gov The process begins with H-abstraction from the this compound molecule by free radicals, forming this compound radicals (oxocyclopentyl radicals). nih.govmaxapress.com These radicals then react with O₂.

Another significant pathway involves the formation of a hydroperoxyalkyl radical (•QOOH) through a 1,5-H-shifting mechanism. nih.govacs.org This radical can then react with a second O₂ molecule to form ketohydroperoxide (KHP) intermediates. nih.govacs.org The decomposition of these KHP intermediates further contributes to the complexity of the low-temperature oxidation process. nih.gov

At higher temperatures, the combustion of this compound is characterized by its laminar burning velocities (LBVs). maxapress.commaxapress.com Experimental studies have shown that this compound has a faster flame propagation speed compared to structurally similar compounds like cyclopentane (B165970) and cyclopentanol (B49286). maxapress.commaxapress.com This is attributed to the unique molecular structure of this compound, which facilitates the production of reactive radicals such as vinyl (C₂H₃) and hydrogen (H) during combustion. maxapress.commaxapress.com The primary consumption pathways for this compound in a flame involve H-abstraction reactions. maxapress.com

Key Species and Reactions in this compound Oxidation

Species/ReactionRole in Oxidation/CombustionTemperature RegimeReferences
This compound + OH/H/CH₃H-abstraction to form this compound radicalsLow and High Temperature nih.govmaxapress.com
This compound radical + O₂Forms 2-cyclopentenone + HO₂Low Temperature (500-800 K) nih.gov
Hydroperoxyalkyl radical (•QOOH)Intermediate formed via 1,5-H-shiftingLow Temperature (500-800 K) nih.govacs.org
Ketohydroperoxide (KHP)Formed from •QOOH + O₂Low Temperature (500-800 K) nih.govacs.org
Vinyl radical (C₂H₃)Key reactive radical promoting flame propagationHigh Temperature maxapress.commaxapress.com

The photochemistry of this compound involves the absorption of ultraviolet light, leading to the formation of an excited state that can undergo several reaction pathways. acs.orgcdnsciencepub.com The primary photochemical process is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent α-carbon. rsc.orgkvmwai.edu.in This cleavage results in the formation of an acyl-alkyl diradical. rsc.org

This diradical intermediate is central to the subsequent product formation. It can undergo several competing reactions:

Decarbonylation: The diradical can lose a molecule of carbon monoxide (CO) to form a tetramethylene diradical. This diradical can then either cyclize to form cyclobutane (B1203170) or undergo fragmentation to produce two molecules of ethylene. acs.orgpsu.edu

Intramolecular Hydrogen Abstraction: The acyl radical portion of the diradical can abstract a hydrogen atom from the alkyl chain, leading to the formation of 4-pentenal. acs.orgrsc.org This pathway is particularly significant at longer excitation wavelengths (>300 nm). psu.edu

Keten Formation: An alternative pathway involves a hydrogen atom shift within the biradical to form a ketene. psu.edu

The relative importance of these pathways is dependent on experimental conditions such as excitation wavelength, pressure, and temperature. acs.orgpsu.edu For instance, the formation of 4-pentenal is favored at higher pressures and lower temperatures, suggesting it originates from lower vibrational levels of the excited state. acs.org The photolysis of this compound in the gas phase at shorter wavelengths (e.g., 206 nm and 193 nm) primarily yields ethylene, cyclobutane, and carbon monoxide. psu.edu

The formation of a triplet 1,4-biradical has been proposed as a key intermediate in these photochemical reactions. ucla.edu Electronic excitation of the ketone is followed by intersystem crossing to a triplet state, which then undergoes α-cleavage to form a triplet acyl-alkyl biradical. ucla.edu This biradical can then decarbonylate to produce a triplet 1,4-biradical, which is the precursor to the final products. ucla.edu

This compound, like other ketones, can be deprotonated at the α-carbon to form a nucleophilic enolate ion. organicchemistrytutor.com This enolate is a key intermediate in a variety of synthetic transformations, most notably alkylation reactions.

The alkylation of this compound enolates involves a two-step process:

Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), is used to abstract an α-hydrogen, generating the this compound enolate. organicchemistrytutor.comyoutube.com

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. organicchemistrytutor.comlibretexts.orgpressbooks.pub

Due to the symmetry of this compound, deprotonation at either α-position leads to the same enolate, simplifying the product outcome compared to unsymmetrical ketones. organicchemistrytutor.com This reaction is a powerful tool for introducing alkyl substituents onto the this compound ring. For example, reacting this compound with sodium hydride to form the enolate, followed by treatment with benzyl (B1604629) bromide, yields benzyl-substituted this compound. organicchemistrytutor.com

The reaction is subject to the typical constraints of SN2 reactions, meaning that primary and secondary alkyl halides are effective electrophiles, while tertiary halides are not suitable and can lead to elimination reactions. libretexts.org

The enolates of this compound can also participate in reactions with other electrophiles. For instance, the lithium enolate of this compound, generated with LDA, reacts with phenyl vinyl sulfoxide (B87167) to ultimately form bicyclo[3.2.0]heptan-1-ol derivatives after an oxidation step. nih.gov

Proton exchange at the α-position of this compound is a fundamental process related to enolate formation. The rate of this exchange is dependent on the reaction conditions, such as the base and solvent used. The acidity of the α-protons (pKa ≈ 19-20 in DMSO) allows for their removal by a sufficiently strong base to initiate these reactions.

Derivatization Strategies and Reactivity of Functionalized Cyclopentanones

This compound and its derivatives are valuable building blocks in multi-component reactions (MCRs) for the synthesis of a wide variety of heterocyclic compounds. mdpi.comscirp.org MCRs are one-pot processes where three or more reactants combine to form a single product, offering high efficiency and atom economy. scirp.org

One common strategy involves the reaction of this compound, an aldehyde, and a source of ammonia (B1221849) or an amine, often with a cyano-activated methylene (B1212753) compound like malononitrile. These reactions can lead to the formation of fused pyridine (B92270) and pyran ring systems. For example, a series of pyran, pyridine, and thiophene (B33073) derivatives with potential biological activity have been synthesized starting from 2-benzylidenethis compound, which is itself derived from this compound. scirp.org

The versatility of this compound in MCRs is further demonstrated in the synthesis of spiroheterocycles. For instance, the reaction of 3-amino-1,2,4-triazole with two equivalents of cyclohexanone (B45756) leads to an angularly fused heterocyclic system. frontiersin.org When this compound is used in a similar reaction with 5-amino-1,2,3-triazole-4-carboxamide, it can lead to the formation of linearly fused heterocycles. frontiersin.org The reaction pathway and the resulting isomeric products can sometimes be controlled by adjusting the reaction conditions, such as the acid-base properties of the medium. frontiersin.org For example, the reaction of 5-amino-3-methyl-1-phenylpyrazole, this compound, and an aromatic aldehyde can be switched between two alternative pathways to selectively produce either angular or linear pyrazolopyridines. frontiersin.org

These MCR strategies provide rapid and efficient access to complex molecular architectures, which is highly valuable in medicinal chemistry and drug discovery for creating libraries of heterocyclic compounds for biological screening. mdpi.comscirp.org

Aldol (B89426) Condensation Reactions

This compound readily undergoes aldol condensation, a crucial carbon-carbon bond-forming reaction, to produce larger molecules. mdpi.com This reactivity is harnessed in various applications, particularly in the synthesis of biofuels and value-added chemicals from biomass. researchgate.net The reaction can be catalyzed by both acids and bases, and the mechanism varies accordingly. chemtube3d.com

In a base-catalyzed mechanism, a proton is abstracted from the alpha-carbon of this compound by a basic site, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second this compound molecule. confex.com The resulting aldol addition product can then undergo dehydration to form an α,β-unsaturated ketone. d-nb.info The rate-limiting step in this process is often considered to be the initial α-hydrogen abstraction. acs.org

Acid-catalyzed aldol condensation, on the other hand, typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The enol form of a second this compound molecule then acts as a nucleophile, attacking the activated carbonyl. chemtube3d.com Subsequent dehydration yields the condensation product.

The choice of catalyst significantly influences the reaction's efficiency and selectivity. Heterogeneous catalysts, such as mixed oxides (e.g., Mg-Zr, Mg-Al) and modified natural clays, have been extensively studied to facilitate the reaction under milder conditions and to improve catalyst stability and reusability. mdpi.comuniovi.es For instance, a Mg-Zr mixed oxide has been shown to be effective for the cross-condensation of this compound with furfural (B47365), a biomass-derived aldehyde. uniovi.es Acid-base bifunctional catalysts have also demonstrated high activity, with both acidic and basic sites playing important roles in the condensation process. mdpi.comscilit.com

Research has shown that reaction conditions such as temperature and reactant ratios can be optimized to control product selectivity. For example, in the self-condensation of this compound, the reaction can yield both a dimer (2-cyclopentylidene-cyclopentanone) and a trimer. mdpi.comscilit.com Studies have aimed to maximize the yield of specific products, such as the C15 adduct in the reaction with furfural, which is a precursor for diesel fuel. uniovi.es

Table 1: Research Findings on this compound Aldol Condensation

Catalyst Reactants Key Findings Reference
Mg-Zr mixed oxide This compound, Furfural Yields for the desired C15 adduct can exceed 60% at 303 K. uniovi.es
SO3H-APG (modified natural clay) This compound Achieved 85.53% conversion of this compound at 150°C, with 69.04% selectivity for the dimer and 28.41% for the trimer. mdpi.comscilit.com
Metal-modified oxides (CeO2–MgO, FeO–MgO, FeO–CaO) This compound, Valeraldehyde The ratio of cross-condensation to self-condensation products is influenced by the strength of the basic sites on the catalyst. d-nb.info
Hydrophobized MgO This compound The presence of water can either decrease the reaction rate on hydrophilic MgO or increase it on hydrophobized MgO, indicating a change in the rate-limiting step. acs.orgosti.gov

Synthesis of Spiropyrrolidines

This compound serves as a key starting material in the synthesis of spiropyrrolidines, a class of heterocyclic compounds with significant pharmacological interest. rjptonline.org These structures feature a pyrrolidine (B122466) ring spiro-fused to the cyclopentane ring. A primary synthetic route to these compounds is the 1,3-dipolar cycloaddition reaction. rjptonline.orgresearchgate.net

This methodology involves the reaction of an azomethine ylide, which acts as a 1,3-dipole, with a dipolarophile. In this context, derivatives of this compound can function as the dipolarophile. The azomethine ylides are often generated in situ, for example, through the decarboxylation of an α-amino acid like sarcosine (B1681465) in the presence of an aldehyde or ketone. researchgate.net

Another approach for the synthesis of spiropyrrolidines involves the reaction of N-sulfonylhydrazones derived from cyclic ketones, including this compound. nih.gov These hydrazones can react with γ-azidoboronic acids in a domino process that forms both a carbon-carbon and a carbon-nitrogen bond, constructing the spirocyclic pyrrolidine framework without the need for a transition-metal catalyst. nih.gov The reaction has been shown to be diastereoselective when using α-substituted this compound derivatives. nih.gov

The synthesis of 3-spiropiperidines bearing a this compound spirocycle has also been reported using a tandem semi-pinacol rearrangement/alkyne-aldehyde metathesis catalyzed by triflic acid (TfOH). scispace.com

Formation of Bicyclic Hydrocarbons from Self-Condensation

The self-condensation of this compound is an important pathway for the production of high-density biofuels. researchgate.net This reaction leads to the formation of larger molecules that, after hydrodeoxygenation, can serve as jet fuel components. researchgate.net The initial products of this compound self-condensation are typically the mono-condensed product, 2-cyclopentylidenethis compound (B1265648) (CCP), and the di-condensed product, 2,5-dicyclopentylidenethis compound (DCCP). researchgate.net

These condensation reactions can be catalyzed by bases like sodium hydroxide (B78521) (NaOH) or solid catalysts such as Mg-Al hydrotalcite. researchgate.net The reaction conditions can be controlled to influence the composition of the resulting fuel precursors. researchgate.net For instance, using an NaOH catalyst at 30°C for 3 hours, a mixture of condensation products was obtained that, after hydrodeoxygenation, yielded a fuel composed of bicyclopentane, tricyclic alkanes, and spirocyclic alkanes. researchgate.net

The resulting bicyclic and multicyclic hydrocarbons, such as bicyclopentane, are of interest as they possess high densities and can improve the properties of conventional jet fuels. researchgate.netrsc.org The self-aldol condensation of this compound can also be catalyzed by solid acid catalysts to form C10 bicyclic adducts, which can then be upgraded to a mixture of linear alkanes and saturated cyclic hydrocarbons through hydrodeoxygenation. nih.govresearcher.life

Synthesis of Anthraquinone-Linked this compound Derivatives

This compound can be incorporated into more complex molecular structures, such as those linked to anthraquinone (B42736) moieties. A series of novel anthraquinone-linked this compound derivatives has been synthesized and investigated for various biological activities. dovepress.comnih.gov

The synthesis of these compounds can be achieved through a one-pot, multicomponent reaction using a Mannich base approach. dovepress.comnih.gov This method represents a form of green chemistry as it can be performed under solvent-free conditions. dovepress.com The resulting structures are characterized by having a this compound ring connected to an anthraquinone core. researchgate.net The specific derivatives are often created by varying the substituents on the aromatic rings. dovepress.com These synthesized compounds have been evaluated for their potential as antibacterial, antioxidant, and tyrosinase inhibitory agents. dovepress.comdovepress.com

Functionalization for Specific Applications (e.g., 11-deoxy PGF2α, 11-deoxy PGE1, methyl jasmonate)

This compound and its derivatives are versatile building blocks in the total synthesis of various natural products and pharmaceuticals. arkat-usa.org Its functionalized ring is a core component of prostaglandins (B1171923) and jasmonates.

Prostaglandins: The this compound framework is central to the structure of prostaglandins, a group of physiologically active lipid compounds. Syntheses of various prostaglandins utilize strategies that involve the formation and functionalization of a this compound ring. acs.org

11-deoxy PGE1: The synthesis of 11-deoxy PGE1, a prostaglandin (B15479496) analogue, has been reported. acs.orgcapes.gov.br These syntheses often involve the construction of the characteristic this compound ring with the two side chains appended at specific positions.

11-deoxy PGF2α: this compound derivatives are also precursors in the synthesis of PGF2α analogues. researchgate.net Organocatalytic methods, such as aldol cascade reactions, can be employed to create the chiral, densely functionalized cyclopentane core necessary for these complex molecules. researchgate.net

Methyl Jasmonate: Methyl jasmonate is a plant hormone with a this compound-based structure. nih.gov Several synthetic routes to methyl jasmonate have been developed that use this compound or its derivatives as starting materials. tandfonline.comtaylorandfrancis.com One approach involves an aldol condensation of heptanal (B48729) with this compound, followed by further chemical transformations. taylorandfrancis.com Another strategy utilizes an intramolecular Michael addition to form the this compound ring, which is then further elaborated to yield methyl dl-jasmonate. tandfonline.com The synthesis of methyl jasmonate and its analogues is of commercial importance for the fragrance industry. taylorandfrancis.com

Advanced Spectroscopic and Computational Analysis of Cyclopentanone

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental to elucidating the structural and electronic properties of cyclopentanone. Each technique offers unique information, and when combined, they provide a comprehensive understanding of the molecule.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of this compound. cdnsciencepub.comcdnsciencepub.com The analysis of IR and Raman spectra allows for the assignment of the 36 normal vibrational modes of the molecule. cdnsciencepub.comresearchgate.net These studies are often supported by normal coordinate analysis and are based on the molecule's twisted C₂ conformation. cdnsciencepub.comresearchgate.net

Key vibrational frequencies for this compound have been identified through these methods. For instance, the characteristic carbonyl (C=O) stretching vibration is a strong band observed in the IR spectrum. researchgate.net Isotopic substitution, such as with deuterium (B1214612) (d₄ and d₈) and ¹⁸O, has been instrumental in providing a more definitive assignment of these vibrational modes by observing the resulting shifts in the spectra. researchgate.net For example, isotopic substitution with ¹⁸O causes significant decoupling in the C=O stretching region in both IR and Raman spectra, providing evidence of Fermi resonance. researchgate.net

The combination of IR and Raman data with computational methods, such as Density Functional Theory (DFT), enhances the accuracy of vibrational assignments. researchgate.netua.pt These computational approaches help in categorizing the vibrations into group frequencies, zone frequencies, and delocalized frequencies based on the potential energy distribution. cdnsciencepub.comcdnsciencepub.com

Table 1: Selected Vibrational Frequencies of this compound

Vibrational ModeFrequency (cm⁻¹)Spectroscopic Method
C=O Stretch~1741IR
CH₂ Scissoring~1460Raman
Ring Puckering~121Far-IR

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule.

The ¹H NMR spectrum of this compound in carbon tetrachloride at 60 Mc/sec shows a closely spaced doublet, indicating a very small chemical shift between the α and β protons. cdnsciencepub.com However, in a benzene (B151609) solution, a more significant chemical shift is observed, and the spectrum becomes more complex. cdnsciencepub.com In deuterated chloroform (B151607) (CDCl₃), the protons of this compound typically show signals in the range of 1.80 to 2.33 ppm. chemicalbook.comhmdb.ca

The ¹³C NMR spectrum of this compound displays three distinct peaks, confirming the presence of three different carbon environments. brainly.com A characteristic peak for the carbonyl carbon (C=O) appears at approximately 220.16 ppm. brainly.com The other two peaks, representing the carbons in the cyclopentane (B165970) ring, are observed at around 38.31 ppm and 23.31 ppm. brainly.com

Table 2: NMR Data for this compound

NucleusChemical Shift (ppm)Solvent
¹H1.80 - 2.33CDCl₃
¹³C (C=O)220.16Not specified
¹³C (Ring CH₂)38.31Not specified
¹³C (Ring CH₂)23.31Not specified

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. nih.govnist.gov The molecular ion peak ([M]⁺) for this compound (C₅H₈O) is observed at a mass-to-charge ratio (m/z) of 84. nih.gov

The fragmentation of cyclic ketones like this compound is primarily initiated by cleavage at the α-bond to the carbonyl group. whitman.edu Common fragmentation pathways for this compound include the loss of carbon monoxide (CO), ethene (C₂H₄), and the ethyl radical (C₂H₅•), leading to fragment ions at m/z 56 and 55. researchgate.net The fragment at m/z 55 is often the base peak in the spectrum. whitman.eduyoutube.com The fragmentation process can be influenced by the laser intensity in photoionization studies, with increased intensity leading to enhanced fragmentation. researchgate.net Time-resolved mass spectrometry has been employed to investigate the relaxation of the S₁ excited state of this compound. researchgate.net

Table 3: Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed FragmentLoss
84[C₅H₈O]⁺ (Molecular Ion)-
56[C₄H₈]⁺CO
55[C₄H₇]⁺CO, H
41[C₃H₅]⁺CO, CH₃

UV-Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. The UV absorption spectrum of this compound reveals information about its excited states. The lowest excited state (S₁) of this compound arises from an n → π* transition, with the band origin located at 30,276 cm⁻¹. researchgate.net The absorption maximum has been observed at 4.13 eV in n-hexane. researchgate.net High-resolution UV absorption spectra of this compound and its deuterated isotopomers have been analyzed in detail, identifying the electronic transition as a singlet-singlet transition associated with an n→π* orbital electron promotion. mcmaster.ca These studies have also allowed for the calculation of the molecule's geometry in both its ground and excited states. mcmaster.ca In the excited state, the oxygen atom is bent out of the plane of the adjacent carbon atoms. mcmaster.ca

Inelastic Neutron Scattering (INS) spectroscopy is a powerful technique for studying the vibrational modes of molecules, particularly those involving hydrogen atoms. nih.gov Unlike optical spectroscopies, INS has no selection rules, meaning all vibrational transitions are, in principle, observable. researchgate.net

INS spectra of this compound have been obtained for the pure liquid and for a solution in carbon tetrachloride (CCl₄). researchgate.netua.pt The sharp bands observed in the neutron spectra allow for a clear assignment of vibrational modes. researchgate.netua.pt This technique has been particularly useful in providing spectroscopic evidence for weak C–H⋯O hydrogen bonds in this compound dimers. researchgate.netua.pt The simulated neutron spectrum of these dimers matches the experimental spectrum of pure this compound, while the simulated spectrum of the monomer aligns with the spectrum of the diluted solution. researchgate.net

A comprehensive understanding of the molecular structure of this compound is best achieved through the combined application of multiple spectroscopic techniques. The integration of data from IR, Raman, NMR, and mass spectrometry provides a powerful and synergistic approach to structural elucidation. researchgate.net For example, IR and Raman spectroscopy identify the functional groups and provide a vibrational fingerprint of the molecule, while NMR spectroscopy reveals the connectivity and chemical environment of the individual atoms. Mass spectrometry determines the molecular weight and provides information on the fragmentation patterns, which can further confirm the structure. The use of deuterated derivatives of this compound in these combined analyses has been crucial for making definitive vibrational assignments. Computational methods, such as DFT, are often used in conjunction with these experimental techniques to refine structural models and aid in the interpretation of complex spectra. researchgate.netua.pt

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to complement experimental findings, offering a molecular-level understanding of this compound's behavior. Theoretical studies have been instrumental in elucidating its conformational landscape, vibrational modes, and reactivity.

Quantum chemistry calculations have been pivotal in understanding the nuanced structural and electronic characteristics of this compound. These calculations have revealed that this compound is not a planar molecule but exists in a puckered conformation. aip.org The ground electronic state is characterized by a C2 symmetrized puckered ring. aip.org

Studies have identified the most stable conformation as a twisted form with C2 symmetry. worldscientific.com The molecule can interconvert between conformations through an envelope transition state (Cs symmetry) or a planar hilltop conformation (C2v symmetry). worldscientific.com The energy barrier between the puckered and planar conformers is relatively low, calculated to be 196.7 cm⁻¹ at the MP2/6-311G** level of theory. worldscientific.com

Quantum chemical calculations have also been used to investigate intermolecular interactions, such as the C-H···O hydrogen bonds that lead to the formation of this compound dimers. researchgate.netacs.org These weak interactions, with a predicted energy of approximately -6 kJ mol⁻¹, have been supported by comparing simulated neutron spectra of dimers with experimental data. researchgate.netua.pt The formation of these hydrogen-bonded complexes has been further studied in binary mixtures with various alkanediols. figshare.com

Furthermore, quantum chemistry has been applied to understand the photoionization and dissociation dynamics of this compound. ustc.edu.cnaip.org Theoretical calculations of appearance energies for fragment ions help to elucidate the possible reaction pathways upon photoionization. ustc.edu.cn

Table 1: Calculated Conformational Properties of this compound

PropertyMethod/Basis SetValueReference
Torsional Angle (C1-C2)MP2/6-311G 11.5° worldscientific.com
Puckering-Planar BarrierMP2/6-311G196.7 cm⁻¹ worldscientific.com
Puckering FrequencyB3LYP/6-311G 47.5 cm⁻¹ worldscientific.com
Puckering FrequencyMP2/6-311G121.2 cm⁻¹ worldscientific.com
C=O bond to Cα-C-Cα plane angle (S₀ state)B3LYP/6-311+G 180° aip.org
C=O bond to Cα-C-Cα plane angle (S₁ state)TDDFT/B3LYP/6-311+G145.8° aip.org

This table is interactive. Click on the headers to sort the data.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of atoms and molecules over time, providing insights into the conformational stability and intermolecular interactions of this compound in various environments. wikipedia.org MD simulations are initiated with a set of atomic positions and a force field that describes the interactions between atoms, allowing for the calculation of atomic trajectories by solving Newton's equations of motion. nih.gov

MD simulations have been employed to investigate the stability of this compound in different systems. For instance, simulations have been used to study the stability of low-concentration coal bed methane (B114726) (LCCBM) hydrates with this compound as a promoter. nih.govmdpi.com These studies showed that this compound helps in maintaining the stability of the hydrate (B1144303) structure at certain temperatures. nih.gov

In another study, MD simulations were used to investigate the cocrystallization process of 1,3,5,7-tetranitro-1,3,5,7-tetrazolidine (HMX) with this compound. mdpi.comdntb.gov.uaresearcher.life The simulations revealed that the interaction with this compound solvent molecules facilitates the transformation of HMX from its β- to α-conformation, a finding consistent with experimental observations. mdpi.comdntb.gov.ua The simulations also allowed for the calculation of interaction energies, showing a stronger electrostatic interaction between α-HMX and this compound compared to β-HMX. mdpi.com

Furthermore, MD simulations have been used to corroborate findings from molecular docking studies of this compound derivatives. cuestionesdefisioterapia.comcuestionesdefisioterapia.com These simulations provide information on the stability and conformational dynamics of ligand-protein complexes under physiological conditions, helping to elucidate interaction profiles and the stability of binding configurations. cuestionesdefisioterapia.comcuestionesdefisioterapia.com

Table 2: Key Applications of Molecular Dynamics Simulations for this compound

Application AreaSystem StudiedKey FindingsReference
Gas Hydrate StabilityThis compound in LCCBM hydrateThis compound enhances hydrate stability. nih.govmdpi.com
CocrystallizationHMX in this compoundFacilitates β- to α-HMX conformational change. mdpi.comdntb.gov.uaresearcher.life
Ligand-Protein InteractionsThis compound derivatives with c-Src kinaseCorroborated docking results, confirmed stable binding. cuestionesdefisioterapia.comcuestionesdefisioterapia.com
Ligand-Protein InteractionsAnthraquinone-linked this compound with tyrosinaseAssessed the stability of docked complexes. dovepress.comnih.gov

This table is interactive. Click on the headers to sort the data.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cuestionesdefisioterapia.combio-conferences.org This method is extensively used in drug design and for understanding molecular interactions.

Several studies have utilized molecular docking to investigate the potential biological activities of this compound derivatives. For instance, derivatives of (2E,5E)-2,5-bis((1,3-diphenyl-1H-pyrazol-4-yl)methylene)this compound were designed and evaluated as potential c-Src kinase inhibitors for cancer therapy. cuestionesdefisioterapia.comcuestionesdefisioterapia.com Docking studies identified lead compounds with favorable binding affinities within the active site of the c-Src kinase. cuestionesdefisioterapia.com

In another study, anthraquinone-linked this compound derivatives were synthesized and their inhibitory activities against the mushroom tyrosinase enzyme were investigated. dovepress.comnih.gov Molecular docking was used to understand the interaction between the synthesized compounds and the tyrosinase enzyme, with one compound showing a better docking score than the standard inhibitor, kojic acid. dovepress.comnih.gov

Molecular docking has also been applied to study the interactions of this compound-derived Mannich bases with protein targets relevant for drug discovery, suggesting their potential as dual inhibitors. x-mol.net Similarly, cyclopentylidene-hydrazino-thiazole derivatives were evaluated for their antitumor activity, and docking studies were conducted against proteins overexpressed in human liver and lung cancer cell lines. benthamdirect.com Furthermore, the interaction of 2,5-dibenzylidenethis compound (B1588407) analogs with proteins involved in ADME (absorption, distribution, metabolism, and excretion) processes has been evaluated using molecular docking. bio-conferences.orgbio-conferences.org

Table 3: Selected Molecular Docking Studies of this compound Derivatives

Derivative ClassTarget Protein/MoleculePurpose of StudyKey FindingReference
Pyrazole-cyclopentanonec-Src kinaseAnticancer activityIdentified leads with good binding affinities. cuestionesdefisioterapia.comcuestionesdefisioterapia.com
Anthraquinone-cyclopentanoneMushroom tyrosinaseEnzyme inhibitionCompound 2 had a better docking score than kojic acid. dovepress.comnih.gov
Mannich bases5IQ9 and 5VBU proteinsDrug discoveryCompounds showed effective interaction with both proteins. x-mol.net
Thiazole-cyclopentanoneMacrophage Migration Inhibitory Factor & Lysozyme CAntitumor activityDerivatives showed high energy scores with target proteins. benthamdirect.com
Dibenzylidene-cyclopentanoneDNADNA interactionRevealed cooperative interactions leading to intercalation. mjcce.org.mkresearchgate.net
Curcumin (B1669340) analogsPfATP6Antimalarial activityIdentified potent analogs with low binding affinity. researchgate.net

This table is interactive. Click on the headers to sort the data.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been extensively applied to study various aspects of this compound and its derivatives.

DFT calculations have been crucial in determining the molecular structure and vibrational frequencies of this compound. worldscientific.comresearchgate.net Studies have used DFT methods like B3LYP and MPW1PW91 with various basis sets to confirm the twisted C2 conformation as the most stable structure. worldscientific.comnih.gov The vibrational spectra (infrared and Raman) of this compound and its isotopologues have been computed and compared with experimental data, allowing for a detailed assignment of the normal vibrations. researchgate.netua.ptresearchgate.net

The electronic properties and reactivity of this compound have also been explored using DFT. For example, DFT has been used to calculate the equilibrium structures of the ground state (S₀), the first excited singlet state (S₁), and the ground state of the cation (D₀), providing insights into the geometric changes upon excitation and ionization. aip.org Time-dependent DFT (TD-DFT) has been employed to simulate absorption and emission spectra, which show good agreement with experimental observations. nih.govresearchgate.net

DFT has also been applied to study intermolecular interactions, such as the C-H···O hydrogen bonds in this compound dimers and complexes with other molecules. researchgate.netacs.orgfigshare.comua.pt These calculations have helped to quantify the strength of these interactions and understand their influence on the vibrational spectra. acs.orgua.pt Furthermore, DFT has been used to investigate the reaction mechanisms of this compound, including its thermal decomposition and dissociative photoionization. nih.govaip.org

Table 4: Comparison of Experimental and DFT Calculated Vibrational Frequencies (cm⁻¹) for this compound in the S₁ State

Vibrational ModeExperimental FrequencyCalculated Frequency (B3LYP/6-311+G**)Reference
C=O stretching12351385 aip.org
C=O out-of-plane wagging308302 aip.org
Ring twisting237235 aip.org
Ring flapping92102 aip.org

This table is interactive. Click on the headers to sort the data.

While direct Computational Fluid Dynamics (CFD) simulations focusing solely on this compound are not extensively documented in the provided context, the principles of CFD are relevant to processes involving this compound, such as in chemical reactors for its synthesis or in applications where its fluid flow behavior is critical. CFD is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows.

The search results did not yield specific studies detailing CFD simulations for processes like the production or hydrogenation of this compound. However, the computational techniques described in the preceding sections, particularly DFT and MD, provide the fundamental molecular-level data (e.g., reaction kinetics, transport properties) that could serve as inputs for larger-scale CFD models. For instance, understanding the reaction mechanism and kinetics of this compound synthesis or conversion through DFT nih.govaip.org is a prerequisite for accurately modeling these processes in a reactor using CFD. Similarly, MD simulations can provide data on physical properties like viscosity and diffusion coefficients under various conditions, which are essential parameters for CFD simulations. nih.gov

Therefore, while no direct CFD simulation results for this compound are presented, the advanced computational analyses discussed lay the groundwork for future multiscale modeling efforts where molecular-level insights are bridged to macroscopic process simulations through CFD.

Biological Activities and Pharmaceutical Research Involving Cyclopentanone Derivatives

Antimicrobial Properties

Cyclopentanone derivatives have demonstrated notable efficacy against various microbial pathogens, including bacteria and fungi. ontosight.aiutripoli.edu.ly This has spurred research into their potential as novel antimicrobial agents, particularly in the face of growing antibiotic resistance.

A variety of this compound derivatives have been synthesized and evaluated for their antibacterial properties. For instance, a series of anthraquinone-linked this compound derivatives showed varied inhibitory effects against E. coli and S. aureus. dovepress.com One particular derivative, compound 2, exhibited moderate antibacterial activity. dovepress.comnih.govnih.gov Another study focused on this compound derived spiro-pyrrolidines, which demonstrated good antimicrobial properties, with some compounds showing activity greater than the reference drug, kanamycin. rjptonline.org The minimum inhibitory concentration (MIC) for some of these compounds against E. coli, P. aeruginosa, B. subtilis, and S. aureus was found to be as low as 50 μg/ml. rjptonline.org

Furthermore, the natural compound 2-octylthis compound has been shown to possess broad-spectrum antimicrobial activity, notably against beta-lactam-resistant diabetic wound pathogens. nih.gov Its MIC ranged from 7.80 μg/mL to 125.00 μg/mL against various microorganisms. nih.gov Research has also explored benzylidene this compound derivatives, which have exhibited potent antibacterial activity. google.com Additionally, bis-chalcone derivatives with a this compound core have been synthesized and reported to have antibacterial properties. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound/Derivative Target Microorganism(s) Key Findings
Anthraquinone-linked cyclopentanones E. coli, S. aureus Varied inhibition; compound 2 showed moderate activity. dovepress.comnih.govnih.gov
This compound derived spiro-pyrrolidines E. coli, P. aeruginosa, B. subtilis, S. aureus Some compounds more potent than kanamycin; MIC as low as 50 μg/ml. rjptonline.org
2-Octylthis compound Diabetic wound pathogens Broad-spectrum activity; MIC from 7.80-125.00 μg/mL. nih.gov

This compound derivatives have also been investigated for their effectiveness against fungal pathogens. Coruscanone A, a plant-derived cyclopentenedione (B8730137) derivative, and its synthetic analogs have shown potent in vitro antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov The 2-methoxymethylene-cyclopent-4-ene-1,3-dione structural moiety was identified as the key pharmacophore for this activity. nih.gov

In other research, fungi-derived this compound derivatives, such as fusarone, have been isolated and examined for their antifungal properties. acs.orgresearchgate.net Additionally, some this compound derivatives have demonstrated activity against C. albicans. google.com

Anti-Inflammatory Effects

Numerous studies have highlighted the potential of this compound derivatives as anti-inflammatory agents. ontosight.ai Diarylidenethis compound derivatives, in particular, have been a focus of this research. One study reported that a series of 26 diarylidenecyclopentanones (DACPs) were synthesized and tested for their anti-inflammatory properties by measuring their ability to inhibit prostaglandin (B15479496) E2 (PGE2) production. researchgate.net210.212.36 Compound Is from this series demonstrated the highest anti-inflammatory activity, with a 93.67% inhibition of PGE2. researchgate.net210.212.36

Another study synthesized three series of diarylpentanoids, including some with a this compound moiety, and evaluated their ability to inhibit LPS-induced TNF-α and IL-6 expression. mdpi.com Additionally, benzylidene this compound derivatives have been shown to be potent anti-inflammatory agents. google.com For example, 2,5-bis(4-hydroxy-3-methoxybenzylidene)this compound (B1232508) and 2,5-bis(4-hydroxy-3,5-dimethylbenzylidene) this compound were identified as effective anti-inflammatory compounds. google.com

Research into curcumin (B1669340) analogues has also yielded this compound derivatives with anti-inflammatory properties. The presence of hydroxyl and amine groups on the aromatic rings of these compounds was found to increase their anti-inflammatory activity. ui.ac.idui.ac.id Furthermore, a series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones were synthesized, with eight out of eighteen compounds showing significant anti-inflammatory action. nih.gov The design of these compounds aimed to maximize anti-inflammatory effects while minimizing cytotoxicity. nih.gov

Table 2: Anti-inflammatory Activity of Selected this compound Derivatives

Compound/Derivative Class Mechanism/Assay Key Findings
Diarylidenecyclopentanones (DACPs) PGE2 production inhibition Compound Is showed 93.67% inhibition. researchgate.net210.212.36
Diarylpentanoids with this compound moiety Inhibition of LPS-induced TNF-α and IL-6 Demonstrated in vitro anti-inflammatory activity. mdpi.com
Benzylidene cyclopentanones Rat paw edema method 2,5-bis(4-hydroxy-3-methoxybenzylidene)this compound showed good activity. google.com
Curcumin analogue cyclopentanones Nitric oxide (NO) production inhibition Hydroxyl and amine groups increased activity. ui.ac.idui.ac.id

Antioxidant Activity

This compound derivatives have been explored for their antioxidant potential, with many compounds demonstrating significant free radical scavenging capabilities. ontosight.ai In one study, a series of anthraquinone-linked this compound derivatives were synthesized and evaluated for their antioxidant activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging method. dovepress.comnih.govnih.gov While most of the synthesized compounds showed weaker activity than the butylatedhydroxytoluene (BHT) standard, compound 2 exhibited moderate antioxidant activity. dovepress.comnih.gov

Research on curcumin analogues has also led to the development of this compound derivatives with notable antioxidant properties. ui.ac.id One study synthesized three diarylpentanoids with a this compound core and found that compounds with a p-hydroxyl or p-dimethylamine group on the aromatic rings displayed good antioxidant activity, with IC50 values of 49.1 µg/mL and 64.6 µg/mL, respectively. mdpi.com Another investigation into curcumin analogues containing a this compound ring reported that the presence of hydroxyl and amine groups enhanced their antioxidant capabilities. ui.ac.idui.ac.id Specifically, 2,5-bis-(4-hydroxy-benzylidene)-cyclopentanone showed higher antioxidant activity than ascorbic acid. ui.ac.id

Further studies on other this compound derivatives have also yielded positive results. For example, 2,5-bis-(2'-furilidyn)-cyclopentanone was found to have an IC50 value of 20.67 ppm in a DPPH assay. scispace.com Additionally, the replacement of a methoxy (B1213986) group with a chloro group in 2,5-bis(3,5-dichloro-4-methoxybenzylidene)this compound resulted in a loss of antioxidant activity, highlighting the importance of specific functional groups. jocpr.com

Table 3: Antioxidant Activity of Selected this compound Derivatives

Compound/Derivative Assay IC50 Value/Activity
Anthraquinone-linked cyclopentanones DPPH Moderate activity for compound 2. dovepress.comnih.gov
Diarylpentanoid with p-hydroxyl group DPPH 49.1 µg/mL. mdpi.com
Diarylpentanoid with p-dimethylamine group DPPH 64.6 µg/mL. mdpi.com
2,5-bis-(4-hydroxy-benzylidene)-cyclopentanone DPPH Higher activity than ascorbic acid. ui.ac.id

Antiviral Properties

The investigation of this compound derivatives for antiviral applications is an emerging area of research. Some studies have indicated that certain derivatives possess antiviral activity. jocpr.com For instance, enamine derivatives of this compound have been shown to exhibit a broad spectrum of pharmacological properties, including antiviral effects. utripoli.edu.ly However, detailed research specifically focusing on the antiviral mechanisms and spectrum of activity of this compound derivatives is still relatively limited compared to other biological activities.

Antitumor and Cytotoxic Activity

The potential of this compound derivatives as anticancer agents has been the subject of extensive research. ontosight.aiscirp.orgoalib.comscirp.orginnovative-cancer-therapies.gr Numerous studies have synthesized and evaluated various this compound-based compounds for their cytotoxic effects against different cancer cell lines.

A series of 26 diarylidenecyclopentanones (DACPs) were synthesized, and their cytotoxic properties were tested. researchgate.net210.212.36 Three of these compounds, Io , It , and Iu , showed high cytotoxicity against HeLa cells with IC50 values of 8.73 ± 0.06 µM, 12.55 ± 0.31 µM, and 11.47 ± 0.15 µM, respectively. researchgate.net210.212.36 Further investigation revealed that these compounds induced apoptosis by causing cell cycle arrest in the G0/G1 phase. researchgate.net210.212.36

In another study, twenty novel derivatives of cyclopenta[b]quinoline-1,8-dione were synthesized and evaluated for their cytotoxic activity against HeLa, LS180, MCF-7, and Raji cancer cell lines. nih.govbrieflands.com While most of these compounds exhibited weak cytotoxic effects, the most potent compound, 6h , showed significant activity, particularly against Raji and HeLa cell lines. nih.govbrieflands.com

Research into anthraquinone-linked this compound derivatives has also shown promise. dovepress.comdovepress.com A series of these compounds were synthesized and tested against MCF-7 and Vero cell lines. dovepress.com Although they showed low activity compared to the standard drug doxorubicin, this line of inquiry continues. dovepress.com Similarly, a study on 4,11-dihydroxy-5,10-dioxocyclopenta[b]anthracene-2-carboxamides found them to have remarkable antiproliferative potency against various mammalian tumor cell lines. nih.gov

Furthermore, a study of 30 this compound derivatives in a clonogenic assay using murine leukemia L1210 cells found that 17 of them exhibited cytotoxic activities. nih.gov The synthesis of pyran, pyridine (B92270), and thiophene (B33073) derivatives from this compound has also yielded compounds with high cytotoxicity against several cancer cell lines. scirp.orgoalib.comscirp.org

Table 4: Cytotoxic Activity of Selected this compound Derivatives

Compound/Derivative Class Cancer Cell Line(s) IC50/Key Findings
Diarylidenecyclopentanones (Io, It, Iu) HeLa 8.73 ± 0.06 µM (Io), 12.55 ± 0.31 µM (It), 11.47 ± 0.15 µM (Iu). researchgate.net210.212.36
Cyclopenta[b]quinoline-1,8-dione (6h) Raji, HeLa IC30: 82 µM (Raji), 24.4 µM (HeLa). nih.govbrieflands.com
Anthraquinone-linked cyclopentanones MCF-7, Vero Low activity compared to doxorubicin. dovepress.comdovepress.com
4,11-dihydroxy-5,10-dioxocyclopenta[b]anthracene-2-carboxamides Various mammalian tumor cells Remarkable antiproliferative potency. nih.gov

Tyrosinase Inhibitory Activity

Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin (B1238610) and other pigments. nih.gov The development of tyrosinase inhibitors is of significant interest for applications in cosmetics, food science, and medicine. nih.gov Several studies have investigated this compound derivatives as potential inhibitors of this enzyme, often using mushroom tyrosinase as a model.

A notable study involved a series of newly synthesized anthraquinone-linked this compound derivatives. nih.gov These compounds were evaluated for their ability to inhibit the activity of mushroom tyrosinase using L-dihydroxyphenylalanine (L-DOPA) as the substrate. nih.govdovepress.com Among the tested compounds, one derivative, referred to as Compound 2 in the study, demonstrated remarkable tyrosinase inhibition with a half-maximal inhibitory concentration (IC₅₀) of 13.45 µg/mL. nih.govdovepress.com This potency was significantly greater than that of kojic acid, a well-known tyrosinase inhibitor, which had an IC₅₀ of 19.40 µg/mL under the same conditions. nih.govdovepress.com Kinetic analysis revealed that Compound 2 acts as a mixed-type (competitive and non-competitive) inhibitor. nih.gov

Other research has explored different classes of this compound derivatives. For instance, (E)-benzylidene-1-indanone derivatives, which feature a this compound ring fused to a benzene (B151609) ring, have also been identified as potent tyrosinase inhibitors. scienceopen.com One such derivative, BID3, which has hydroxyl groups at the 2- and 4-positions of the benzylidene moiety, was found to be a highly effective inhibitor of both the monophenolase (L-tyrosine as substrate) and diphenolase (L-DOPA as substrate) activities of tyrosinase, with IC₅₀ values of 41.27 µM and 52.93 µM, respectively. scienceopen.com Furthermore, a this compound compound linked to 3-hydroxy-4-methoxycinnamic acid has been reported to have an exceptionally low IC₅₀ value of 1.10 µM for the monophenolase activity of mushroom tyrosinase. researchgate.net

Table 1: Tyrosinase Inhibitory Activity of Selected this compound Derivatives

Compound ClassSpecific DerivativeIC₅₀ ValueReference CompoundIC₅₀ Value (Reference)
Anthraquinone-Linked this compoundCompound 213.45 µg/mLKojic Acid19.40 µg/mL nih.govdovepress.com
(E)-Benzylidene-1-indanoneBID3 (2,4-dihydroxy)41.27 µM (monophenolase)N/AN/A
(E)-Benzylidene-1-indanoneBID3 (2,4-dihydroxy)52.93 µM (diphenolase)N/AN/A scienceopen.com
Cinnamic Acid-Linked this compound3-hydroxy-4-methoxycinnamic acid derivative1.10 µM (monophenolase)N/AN/A researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR analyses have identified key structural features that are essential for potent tyrosinase inhibition.

A primary finding across multiple studies is the critical importance of hydroxyl (-OH) groups, particularly on associated phenyl rings. scienceopen.commdpi.com In the case of (E)-benzylidene-1-indanone derivatives, the position and number of hydroxyl substituents significantly impact inhibitory potential. scienceopen.com A derivative with a 4-hydroxy group showed some activity, but the introduction of a second hydroxyl group at the 2-position (creating a 2,4-dihydroxy substitution pattern, as in compound BID3) greatly enhanced the inhibitory effect. scienceopen.com Similarly, for anthraquinone-linked cyclopentanones, the presence of a hydroxyl moiety was found to be a significant factor influencing the inhibitory effect on tyrosinase. dovepress.com

The nature of the core cyclic structure also plays a role. In studies comparing diarylpentanoids, which can feature this compound, cyclohexanone (B45756), or acyclic cores, the cyclohexanone moiety was often associated with stronger biological effects, such as anti-inflammatory activity, compared to the this compound moiety. mdpi.com This suggests that the ring size and conformation can affect how the molecule interacts with its biological target.

Furthermore, lipophilicity (the ability of a compound to dissolve in fats and lipids) has been identified as an important property. dovepress.com For anthraquinone-cyclopentanone derivatives, molecular docking studies suggest that both hydrophilic (e.g., hydroxyl groups) and hydrophobic moieties are crucial for activity. dovepress.com The hydrophobic parts of the molecule can enhance its ability to integrate into the enzyme's active site, while the hydrophilic groups can form key interactions, such as hydrogen bonds, with amino acid residues. dovepress.com

Potential Therapeutic Applications in Pharmacology and Medicine

The ability of this compound derivatives to inhibit tyrosinase opens up several potential therapeutic and pharmacological applications. Tyrosinase is the rate-limiting enzyme in melanin synthesis, and its overactivity can lead to hyperpigmentation disorders such as melasma and age spots. mdpi.com Therefore, inhibitors of this enzyme are highly sought after in dermatology and cosmetics for skin-lightening and depigmenting purposes. mdpi.com this compound derivatives that have shown potent inhibition, such as the anthraquinone-linked and indanone-based compounds, represent promising candidates for development as novel agents in cosmetic formulations. nih.govmdpi.com

Beyond cosmetics, tyrosinase inhibition has significant implications in medicine, particularly in the context of malignant melanoma. nih.govmdpi.com Tyrosinase is highly expressed in melanoma cells, and its activity is linked to tumor progression. mdpi.com The development of potent tyrosinase inhibitors could offer a targeted therapeutic strategy to suppress melanoma cell proliferation and invasiveness. mdpi.com The dual action of certain derivatives as both tyrosinase inhibitors and potential anticancer agents makes them valuable leads for further oncological research. mdpi.com The investigation into anthraquinone-cyclopentanone derivatives as multi-target agents highlights their potential for the development of new treatments. nih.gov

Environmental Fate and Behavior of Cyclopentanone

Environmental Release and Exposure Pathways

Cyclopentanone can be introduced into the environment through various industrial and natural processes. Its primary release occurs via effluents from facilities where it is manufactured or utilized as a chemical intermediate. nih.gov These industries include the production of pharmaceuticals, biologicals, insecticides, and rubber chemicals. nih.govwpmucdn.com

A significant environmental release pathway is associated with energy production. This compound is released in effluents from the manufacturing and application of liquid fuels derived from coal, as well as from the disposal of byproducts from coal liquefaction and gasification processes. nih.govechemi.com For instance, wastewater from coal gasification at the Grand Fork's Energy Technology Center in North Dakota was found to contain this compound at a concentration of 0.8 mg/L. echemi.com Similarly, effluent from a shale oil facility in Queensland, Australia, showed a this compound concentration of 53 mg/L. echemi.com

Atmospheric release has also been documented. In November 1982, this compound was detected in the air near an oil shale wastewater facility in Colorado. echemi.com The compound's presence has also been identified in drinking water supplies and certain foods, such as baked potatoes, indicating potential routes for human exposure through ingestion. nih.gov The most likely pathways for human exposure are inhalation, dermal contact, and ingestion. nih.gov

Source of EffluentReported this compound Concentration
Groundwater at a coal gasification facility (Hanna, WY)32 ppb (average) echemi.com
Process water at a coal gasification facility (Gillette, WY)110 ppb (average) echemi.com
Effluent from gasification of Rosebud coal (Morgantown, WV)56 ppb (average) echemi.com
Retort water from in situ shale oil processing (Rock Spring, WY)5 ppb (average) echemi.com
Wastewater from coal gasification (Grand Fork's, ND)0.8 mg/L echemi.com
Wastewater effluent from a shale oil facility (Queensland, Australia)53 mg/L echemi.com

Degradation and Transformation in Environmental Compartments

Available data suggests that this compound is susceptible to rapid biodegradation in both soil and water environments following a period of acclimation. nih.govechemi.com A standard 5-day Biological Oxygen Demand (BOD) screening test, which employed activated sludge as the inoculum, indicated that this compound will biodegrade quickly, supporting its classification as a substance with low persistence in water and soil. wpmucdn.comechemi.com

Specific microorganisms have been identified that can metabolize this compound. Research has shown that Pseudomonas N.C.I.B. 9872, when grown on cyclopentanol (B49286), is capable of oxidizing this compound at a significant rate. researchgate.net Furthermore, a strain identified as Acinetobacter sp. has shown potential for use in the bio-treatment of marine oil pollutants, suggesting its capability to degrade compounds like this compound in marine environments. researchgate.net

The direct phototransformation, or photolysis, of this compound is not considered a significant environmental fate process in water or on soil surfaces. nih.govechemi.com This is because the compound does not absorb UV radiation at wavelengths greater than 290 nm, which is the spectrum of sunlight that reaches the Earth's surface. echemi.com

In the atmosphere, however, indirect phototransformation is an important degradation pathway. echemi.com this compound is expected to exist almost entirely in the vapor phase in the ambient atmosphere based on its vapor pressure. echemi.com In this phase, it reacts with photochemically produced hydroxyl radicals (OH). echemi.com The rate constant for this vapor-phase reaction is 2.94 x 10⁻¹² cm³/molecule-sec at 25°C. echemi.com This corresponds to an atmospheric half-life of approximately 5.5 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. echemi.com

Environmental CompartmentPhototransformation PotentialDetails
AirImportantReacts with hydroxyl radicals with an estimated half-life of 5.5 days. echemi.com
WaterNot ExpectedDoes not undergo direct photolysis. nih.govechemi.com
SoilNot ExpectedNot expected to undergo photolysis on sunlit surfaces. echemi.com

This compound is not expected to undergo hydrolysis under typical environmental conditions. nih.govechemi.com Ketones are generally a class of compounds that are resistant to hydrolysis. wpmucdn.comechemi.com While the addition of water to ketones can occur under certain conditions to form ketals, this is a reversible equilibrium reaction and does not lead to a permanent structural change of the ketone in the environment. wpmucdn.com Therefore, hydrolysis is not a significant degradation pathway for this compound in aquatic environments. nih.gov

Transport and Distribution in the Environment

The transport and distribution of this compound in the environment are largely governed by its low tendency to adsorb to soil and sediment particles. ecetoc.org The soil adsorption coefficient (Koc), a measure of a chemical's tendency to partition between organic carbon in soil and water, is estimated to be 30 for this compound. echemi.com This low Koc value indicates very high mobility in soil. nih.govechemi.com

Consequently, when released into terrestrial environments, this compound is not expected to be strongly adsorbed by soil particles. ecetoc.org In aquatic systems, this low adsorption potential means it is unlikely to partition from the water column to the organic matter in sediments and suspended solids. nih.govechemi.com This behavior, combined with its Henry's Law constant of 1.0 x 10⁻⁵ atm-m³/mole, suggests that volatilization from moist soils and water surfaces will be an important transport process. nih.govechemi.com The low adsorption also implies that sorption is a relatively reversible process. regulations.gov

Environmental ParameterValue/FindingImplication
Estimated Soil Adsorption Coefficient (Koc)30 echemi.comVery high mobility in soil; low adsorption to sediment. nih.govechemi.com
Bioaccumulation Factor (BCF)0.89 (Log BCF: -0.05) wpmucdn.comechemi.comLow potential for bioaccumulation in aquatic organisms. nih.govechemi.com
Henry's Law Constant1.0 x 10⁻⁵ atm-m³/mole echemi.comVolatilization from water and moist soil is an important fate process. nih.govechemi.com

Volatilization (Henry's Law Constant)

The potential for a chemical to volatilize from water or soil is described by its Henry's Law constant. For this compound, the Henry's Law constant has been reported as 1.0 x 10⁻⁵ atm-cu m/mole at 25°C. nih.govechemi.com This value suggests that volatilization from natural bodies of water is an important environmental fate process. nih.govechemi.com

Based on this constant, the volatilization half-life of this compound has been estimated for different types of water bodies. From a model river, the half-life is estimated to be 3.5 days. echemi.com For a model pond, where the effects of adsorption are also considered, the estimated volatilization half-life is approximately 40 days. nih.govechemi.com The vapor pressure of this compound, reported as 11.4 mmHg at 25°C, indicates that it is also expected to evaporate from dry soil surfaces. echemi.com

Table 1: Volatilization Data for this compound

Parameter Value Reference
Henry's Law Constant 1.0 x 10⁻⁵ atm-cu m/mole (at 25°C) nih.govechemi.com
Volatilization Half-Life (Model River) 3.5 days echemi.com
Volatilization Half-Life (Model Pond) ~40 days nih.govechemi.com
Vapor Pressure 11.4 mmHg (at 25°C) echemi.com

Bioaccumulation Potential

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate in its tissues. This potential for this compound is considered to be low. wpmucdn.comindenta.com The bioconcentration factor (BCF), which is a key indicator of bioaccumulation, has been estimated to be low for this compound.

One method for estimating the BCF is based on the log octanol-water partition coefficient (log Kow). The log Kow for this compound has been reported as 0.24 and 0.7. nih.govindenta.comthermofisher.comsigmaaldrich.cn Based on a log Kow of 0.24, a log BCF of -0.05 was calculated, indicating that this compound is not expected to bioconcentrate in aquatic organisms. nih.govwpmucdn.com Another source reports a BCF value of 0.89, which also signifies a low potential for bioaccumulation. wpmucdn.com The available data consistently suggests that bioaccumulation of this compound is unlikely. thermofisher.comsigmaaldrich.cn

Table 2: Bioaccumulation Data for this compound

Parameter Value Reference
Log Kow 0.24, 0.7 nih.govindenta.comthermofisher.comsigmaaldrich.cn
Bioconcentration Factor (BCF) 0.89 wpmucdn.com
Log BCF -0.05 (calculated) nih.govwpmucdn.com
Bioaccumulation Potential Low / Unlikely wpmucdn.comindenta.comthermofisher.comsigmaaldrich.cn

Environmental Monitoring Data and Field Studies

This compound has been detected in various environmental compartments through monitoring efforts. It has been identified as a contaminant in drinking water in a survey of several U.S. cities. echemi.com In terms of groundwater, this compound was detected in samples taken from near a coal gasification site in Wyoming, with concentrations of 13, 37, and 180 ppb in three different samples. echemi.com

The compound has also been found in wastewater. This compound was detected in the wastewater effluents from four out of seven energy-related industrial processes. echemi.com Specific examples include an average concentration of 32 ppb in a groundwater sample from a coal gasification facility in Hanna, WY, and 110 ppb in the process water at a similar facility in Gillette, WY. echemi.com Effluent from the gasification of Rosebud coal in Morgantown, WV, contained an average concentration of 56 ppb, while retort water from an in situ shale oil processing facility in Rock Spring, WY, had an average concentration of 5 ppb. echemi.com

Field studies have also been conducted to evaluate this compound for specific applications, such as an attractant for mosquitoes as a potential substitute for carbon dioxide. bioone.orgbioone.org In these studies, this compound was released into the field to test its efficacy in attracting various mosquito species. bioone.org One study demonstrated that this compound can activate the CO₂ receptor neurons in mosquitoes. bioone.org However, field trials in Southeast Queensland, Australia, found that traps baited with this compound were not as effective at capturing mosquitoes as those baited with carbon dioxide. bioone.org

Industrial and Emerging Applications of Cyclopentanone and Its Derivatives

Precursor for High-Value Chemicals and Materials

The reactivity of the carbonyl group and the cyclic nature of its backbone make cyclopentanone a pivotal starting material in organic synthesis. It is instrumental in the production of fragrances, cosmetics, solvents, agrochemicals, pharmaceuticals, rubber chemicals, and dyes.

This compound and its derivatives are fundamental to the fragrance and cosmetics industry, prized for their ability to impart a range of desirable scents. google.comnih.gov They are key components in the formulation of perfumes, soaps, shampoos, detergents, and other cosmetic products. google.com The this compound structure is central to many jasmine-like and fruity fragrances. google.com For instance, derivatives such as methyl jasmonate and methyl dihydrojasmonate are renowned for their characteristic jasmine scent. google.com The versatility of this compound allows for the synthesis of a variety of derivatives with unique olfactory properties, from floral and powdery to fresh and minty notes. google.comgoogle.com

Table 1: Examples of this compound Derivatives in Fragrances and Cosmetics

Compound Name Trivial Name Scent Profile Application
Methyl 3-oxo-2-(cis-2-pentenyl)-cyclopentaneacetate Methyl jasmonate Jasmine-like floral scent Perfumes, Cosmetics
Methyl 2-pentyl-3-oxocyclopent-1-yl-acetate Methyl dihydrojasmonate Jasmine-like floral scent Perfumes, Cosmetics
2-Cyclopentyl cyclopentylcrotonate - Fruity and juicy scent Perfumes
2-Pentylthis compound - Jasmine, floral, with celery seed and lactonic undertones Perfumes (white floral booster), Fruity notes (peach, mango)
2-Heptylthis compound - Jasmine-related fragrance Perfumes

This compound's properties as a solvent make it valuable in various industrial processes. solubilityofthings.com It is utilized in the electronics industry for cleaning and degreasing components. huaxichemical.comguidechem.com Its ability to dissolve a range of organic compounds also leads to its use in paint and varnish removers. chemicalbook.com Furthermore, in the polymer industry, this compound serves as a solvent for the production of materials such as nylon, polyurethanes, and resins. huaxichemical.com

Table 2: Applications of this compound as a Solvent

Industry Application
Electronics Cleaning and degreasing electronic components
Paints and Coatings Solvent in paint and varnish removers
Polymer Production of nylon, polyurethanes, and resins

In the agrochemical sector, this compound derivatives are important intermediates in the synthesis of pesticides. solubilityofthings.comwikipedia.org Notably, they serve as building blocks for fungicides, which are crucial for protecting crops from fungal diseases. nbinno.comresearchgate.net A specific example is the use of 2,2-Dimethylthis compound in the production of the systemic fungicide Metconazole. nbinno.com

Table 3: Use of this compound Derivatives in Agrochemicals

This compound Derivative Agrochemical Product Type
2,2-Dimethylthis compound Metconazole Fungicide

The structural motif of this compound is a key component in the synthesis of a variety of pharmaceutical compounds. nbinno.combasf.com It is a versatile intermediate for creating complex molecules that form the basis of active pharmaceutical ingredients (APIs). nbinno.com For example, this compound is a precursor to cyclopentobarbital, a sedative-hypnotic drug. chemicalbook.comwikipedia.org Research has also explored this compound derivatives for their potential in developing novel therapeutics, including compounds with antitumor properties and inhibitors of the NaV1.7 sodium channel for pain management. scirp.orgnih.gov

Table 4: Pharmaceutical Applications of this compound and its Derivatives

This compound-Derived Compound/Intermediate Therapeutic Area/Application
Cyclopentobarbital Sedative-hypnotic
Cyclopentamine Pharmaceutical intermediate
Pyran, Pyridine (B92270), and Thiophene (B33073) derivatives Investigated for antitumor activity

This compound finds application in the rubber industry, primarily as an intermediate for the synthesis of various rubber chemicals. wpmucdn.com It is also employed in the production of rubber adhesives, where it can act as a solvent in the formulation to improve adhesion properties. huaxichemical.comchemicalbook.com

Table 5: Applications of this compound in the Rubber Industry

Application Role of this compound
Rubber Adhesives Intermediate in synthesis, Solvent in formulations

In the field of materials science, specific derivatives of this compound are utilized in the synthesis of specialized dyes. Research has shown the development of multibranched benzylidene this compound dyes that exhibit large two-photon absorption cross-sections, making them suitable for advanced applications such as two-photon polymerization. researchgate.net

Table 6: Application of this compound Derivatives in Dyes

This compound Derivative Type of Dye Application

Bio-Based Fuels and Fuel Precursors

This compound, derivable from lignocellulosic biomass, is a pivotal platform molecule in the development of renewable fuels. Its chemical structure is particularly suited for conversion into high-performance cycloalkane fuels, which are valuable components for aviation and ground transportation.

This compound is a key starting material for synthesizing sustainable aviation fuel (SAF) and other high-density fuels. Research has focused on converting biomass-derived this compound into jet fuel hydrocarbons through processes like condensation and subsequent hydrodeoxygenation (HDO). higfly.eu These cyclic, non-aromatic compounds are considered crucial for jet fuel performance. higfly.eu

The HIGFLY project, a research initiative focused on sustainable aviation, has developed technologies to process bio-based oxygenates like this compound into pure jet fuel hydrocarbons. higfly.eu One of the project's routes involves the self-condensation of this compound followed by HDO to produce a hydrocarbon mixture rich in bi- and tri-cyclic components. higfly.eu The resulting biofuels exhibit high densities (0.87–0.94 g/cm³) and high net volumetric heating values (38.3–41.4 MJ/L), comparable to commercial synthetic fuels like JP-10. bohrium.comacs.org Some of these fuels also have very low freezing points, reaching -58 °C and -80 °C. bohrium.comacs.org

Further research has demonstrated the synthesis of a renewable high-density fuel, 1,3-bis(cyclohexylmethyl)cyclopentane, from the aldol (B89426) condensation of vanillin and this compound, followed by HDO. mdpi.comnih.gov The resulting polycycloalkane mixture has a density of 0.943 g/mL and a freezing point of -35 °C, positioning it as a potential blend for high-density fuels used in rockets and missiles. mdpi.comnih.gov

Properties of this compound-Derived Biofuels
Fuel TypePrecursorsKey Process StepsDensityFreezing PointOverall YieldReference
Jet/Diesel Range CycloalkanesThis compound, Furfural (B47365)Aldol Condensation, Hydrodeoxygenation (HDO)0.82 g/mL241.7 K (-31.45 °C)~84.8% mdpi.com
Bicyclic C10 HydrocarbonThis compoundSolvent-free Aldol Condensation, HDO0.866 g/mL-Up to 80% nih.gov
Bi(cyclopentane)-based BiofuelsThis compound, various biomass moleculesOne-pot two-step reactions, Solvent-free reactions0.87–0.94 g/cm³-58 °C to -80 °C68-90% bohrium.comacs.org
Polycycloalkane MixtureThis compound, VanillinAldol Condensation, HDO0.943 g/mL233.7 K (-39.45 °C)~70% acs.org
1,3-bis(cyclohexylmethyl)cyclopentaneThis compound, VanillinAldol Condensation, HDO0.943 g/mL-35 °C79.5% mdpi.comnih.gov

This compound has been investigated as a fuel and a blend component to enhance the performance of spark-ignition gasoline engines. sae.orgjsae.or.jp A key strategy for increasing engine efficiency and reducing nitrogen oxide emissions is the dilution of the cylinder charge with excess air, a concept known as lean-burn combustion. sae.orgjsae.or.jp The effectiveness of this strategy is influenced by fuel properties, particularly the laminar burning velocity. sae.org

This compound exhibits a promisingly high laminar burning velocity, which can help extend the lean-burn limit of an engine. sae.orgresearchgate.net In engine tests, neat this compound demonstrated superior performance compared to conventional gasoline. sae.orgjsae.or.jp It achieved the highest increase in the excess air ratio, up to 1.75, which resulted in a net indicated efficiency of 42.7%. sae.orgjsae.or.jp For comparison, conventional gasoline reached a maximum excess air ratio of 1.6 in the same tests. sae.orgjsae.or.jp These findings highlight the potential of this compound as a neat fuel or a blend component to improve the efficiency of gasoline engines. sae.orgjsae.or.jp

Engine Performance of this compound vs. Gasoline
FuelMaximum Excess Air RatioNet Indicated EfficiencyReference
Neat this compound1.7542.7% sae.orgjsae.or.jp
Conventional Gasoline1.6- sae.orgjsae.or.jp

This compound serves as a versatile building block for the synthesis of various cyclic alkanes, which are valuable as high-density fuels. researchgate.net Through C-C coupling reactions followed by hydrodeoxygenation, this compound can be converted into higher octane number cyclic alkanes with greater than 85% selectivity. nih.govrsc.org

Specific examples of this synthesis route include:

C15 Hydrocarbons : The condensation of this compound can form tricyclic C15 jet fuel intermediates, which are subsequently hydrodeoxygenated. higfly.eu In one study, C15 isomer alkanes were obtained with a yield of over 85%. nih.gov

C20 Hydrocarbons : A renewable high-density C20 fuel, 1-(3-Cyclopentyl)cyclopentyl-2-cyclopentylcyclopentane, was produced from this compound in a three-step process. acs.org This process involved a one-pot reaction to form 2-cyclopentyl this compound, followed by solvent-free self-aldol condensation and HDO. The resulting polycycloalkane mixture has a density of 0.943 g/mL and a freezing point of 233.7 K. acs.org

This synthetic approach allows for the creation of high-energy-content ring-structured alkanes with carbon numbers ranging from C11 to C26. acs.org

Materials Science Applications

The utility of this compound extends into materials science. It plays a role in the synthesis of complex metal systems, such as trindane and truxene, underscoring its value in advanced organic synthesis and the development of new materials. sigmaaldrich.com Furthermore, this compound is used in the creation of synthetic rubber, where its application can enhance the material's physical properties, including elasticity and durability. nbinno.com A theoretical study involving this compound also examined the molecular properties of its fluorinated derivatives, indicating its importance in the development of high-performance solvents. sigmaaldrich.com

Analytical Standards and Reference Materials

In the field of analytical chemistry, this compound serves as an important reference standard. sigmaaldrich.com It is used for the quantitative determination of this compound in various complex mixtures. sigmaaldrich.com Specific applications include its use as a standard in:

Gas chromatography with a flame ionization detector (GC-FID) and two-dimensional GC with time-of-flight mass spectrometry (GC×GC-TOFMS) for analyzing pyrolysis oil samples. sigmaaldrich.com

High-performance liquid chromatography (HPLC) with an ultraviolet-visible (UV-Vis) diode array detector (DAD) for the analysis of Brazilian sugarcane spirits and rum. sigmaaldrich.com

The analysis of crude and hydrotreated bio-oils derived from different biomass sources. sigmaaldrich.com

Analytical Methodologies for Cyclopentanone Quantification and Detection

Gas Chromatography (GC) and its Variations

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like cyclopentanone. core.ac.uk It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The versatility of GC is enhanced by coupling it with various detectors, each offering unique advantages for this compound analysis.

Gas chromatography with a flame ionization detector (GC-FID) is a widely used method for the quantification of this compound, particularly in complex mixtures such as pyrolysis oils and fuel blends. scientificlabs.co.uksigmaaldrich.comnrel.gov In this technique, the sample is vaporized and separated on a capillary column. nrel.gov As the separated components elute from the column, they are burned in a hydrogen-air flame, producing ions that generate a current proportional to the mass of the carbon atoms in the analyte.

GC-FID is valued for its robustness, wide linear range, and high sensitivity to hydrocarbons. It has been successfully employed to determine the concentration of this compound in bio-oils derived from biomass and in studies assessing the oxidative stability of gasoline blends containing this compound. scientificlabs.co.uknrel.gov For instance, detailed hydrocarbon analysis (DHA) using GC-FID following ASTM D6729 has been used to study the behavior of this compound in fuel blends. nrel.gov The method's reliability also makes it suitable for quality control in industrial settings. cdc.gov In the analysis of tyre pyrolysis oils, GC-FID is a common choice for quantifying the various organic constituents, including this compound. core.ac.ukresearchgate.net

For highly complex samples where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) offers significantly enhanced resolving power. plos.org This powerful technique subjects the sample to two distinct chromatographic separations, providing a much greater peak capacity. plos.org The TOFMS provides rapid, full-spectrum mass analysis, which is crucial for the narrow peaks produced by the second dimension of the GC×GC system. copernicus.org

GC×GC-TOFMS has been instrumental in the detailed characterization of complex matrices like bio-oils from the pyrolysis of acuri and baru residues, where this compound is one of many identified compounds. researchgate.net This method allows for the separation of co-eluting compounds that would be missed by conventional GC-MS. nih.gov It has also been applied in the analysis of volatile organic compounds (VOCs) from decaying pig carcasses for forensic science, where 832 compounds, including this compound, were identified. plos.orgresearchgate.net The technique's ability to differentiate thousands of chemical features makes it invaluable for analyzing microplastics and associated chemical pollutants in ambient particulate matter. gcms.cz

Table 1: Application of GC×GC-TOFMS in Complex Sample Analysis

Sample Type Key Findings Related to this compound Reference
Bio-oil from Acuri and Baru Residues This compound identified among 71-113 compounds, showcasing the complexity of bio-oils. researchgate.net
Volatile Organic Compounds (VOCs) from Decaying Carcasses Identified this compound as one of 832 VOCs, contributing to the "smell of death" profile. plos.orgresearchgate.net
Urban Aerosol (PM2.5) This compound and its derivatives were identified as part of the oxygenated volatile organic compound content. copernicus.org
Microplastics and Air Pollutants Differentiated chemical markers from polymer particles versus those freely in the air. gcms.cz

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of mass spectrometry, making it a gold standard for the identification and quantification of volatile compounds. nih.gov After separation in the GC column, compounds are ionized and fragmented, and the resulting mass spectrum serves as a "chemical fingerprint," allowing for highly specific identification.

GC-MS is frequently used for the analysis of this compound in various contexts. It has been used to identify this compound in indoor air samples in semiconductor foundries and as a pyrolysis product of specific polymers like nylon 6-6. sigmaaldrich.comchromatographyonline.comgcms.cz In studies of tyre-derived oils (TDOs), GC-MS is essential for identifying the complex mixture of volatile and semi-volatile organic compounds, including this compound. core.ac.uk The technique's sensitivity can be enhanced by using selected ion monitoring (SIM), which focuses on specific ion fragments characteristic of the target analyte, allowing for trace-level detection. core.ac.uk Furthermore, GC-MS is used to identify oxygenated species formed during the oxidation of fuel blends containing this compound. nrel.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a separation technique that uses a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. While GC is often preferred for volatile compounds like this compound, HPLC is particularly useful for analyzing non-volatile or thermally sensitive derivatives of this compound.

For HPLC analysis of ketones like this compound, a derivatization step is often necessary to enhance their detection by a UV-Vis detector. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form 2,4-dinitrophenylhydrazones. researchgate.net These derivatives are highly chromophoric and can be readily detected at specific wavelengths. researchgate.netepa.gov

This HPLC-DAD method has been successfully applied to the quantification of this compound in Brazilian sugarcane spirits and rum. scientificlabs.co.uksigmaaldrich.comresearchgate.netsigmaaldrich.comnetascientific.com The separation is typically achieved on a C18 reverse-phase column using a gradient elution of a methanol/acetonitrile and water mixture. researchgate.net The diode array detector (DAD) provides spectral information across a range of wavelengths, confirming the identity of the peaks by comparing their absorption spectra with those of standards. researchgate.net This method is noted for its simplicity, rapidity, and good reproducibility, with detection limits for this compound reported around 20 µg/L. researchgate.net

Table 2: HPLC-DAD Method Parameters for Ketone Analysis in Spirits

Parameter Condition Reference
Derivatizing Agent 2,4-dinitrophenylhydrazine (DNPH) researchgate.net
Column Supelco C18 (25 cm × 4.6 mm × 5 µm) researchgate.net
Mobile Phase (Methanol/Acetonitrile)-Water Gradient researchgate.net
Detector UV-Vis Diode Array Detector (DAD) researchgate.net
Detection Wavelength 365 nm researchgate.net
Detection Limit (this compound) 20 µg/L researchgate.net

Molecular Beam Sampling Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry (MB-VUV-PIMS)

Molecular beam sampling coupled with vacuum ultraviolet photoionization time-of-flight mass spectrometry (MB-VUV-PIMS) is a sophisticated analytical technique used for the in-situ investigation of chemical reactions, such as combustion and pyrolysis. x-mol.netacs.orgresearchgate.net This method involves extracting a representative sample from a reaction environment via a molecular beam, which preserves the chemical integrity of reactive species. The species are then ionized using a single photon of VUV light, which is a soft ionization technique that minimizes fragmentation, and subsequently analyzed by a time-of-flight mass spectrometer. acs.org

MB-VUV-PIMS has been employed to study the low-temperature oxidation and pyrolysis of this compound. x-mol.netacs.orgresearchgate.netacs.org In these studies, the technique allowed for the identification of numerous intermediates and products, including radicals and isomers. acs.org For example, research on the low-temperature oxidation of this compound in a flow reactor (500–800 K) using this method identified key products like 2-cyclopentenone and ketohydroperoxides. x-mol.netacs.orgacs.orgnih.gov The ability to use tunable synchrotron VUV radiation further allows for isomer-specific detection based on their unique photoionization efficiency spectra. acs.org The adiabatic ionization energy of this compound itself has been accurately determined using a similar VUV-photoionization TOF mass spectroscopy method to be 9.2697 ± 0.0009 eV. researchgate.net

Laser Absorption Spectroscopy

Laser Absorption Spectroscopy (LAS) is a powerful optical technique used for the non-intrusive quantification of gas-phase species. The fundamental principle involves tuning a laser to a specific wavelength that is uniquely absorbed by the target molecule. pharmaceutical-networking.com By measuring the attenuation of the laser light as it passes through a sample, the concentration of the molecule can be determined based on the Beer-Lambert law. This method offers high sensitivity and selectivity, making it particularly valuable for in-situ and real-time measurements.

In the context of this compound analysis, LAS has been significantly applied in combustion chemistry research, particularly in shock tube studies to investigate its pyrolysis and oxidation kinetics at high temperatures and pressures. ucf.eduosti.gov Researchers utilize LAS to track the time-resolved concentration profiles of this compound and key reaction products, providing critical data for the development and validation of chemical kinetic models. ucf.edu

One study investigated the pyrolysis of this compound in a shock tube over a temperature range of 1173–1416 K and pressures near 10 atm. osti.gov A continuous wave distributed feedback quantum cascade laser was used to measure carbon monoxide (CO) mole fractions at a specific wavelength (2183.22 cm⁻¹), a key product of this compound decomposition. osti.gov To verify the initial concentration of this compound in the prepared mixtures, its absorption cross-section was measured beforehand using Fourier Transform Infrared (FTIR) spectroscopy, and then confirmed through laser absorption at 2938.32 cm⁻¹ at the start of each experiment. osti.gov This approach highlights the use of LAS for both reactant monitoring and product formation analysis.

Further research has employed LAS to study the thermal decomposition of this compound behind reflected shock waves, monitoring the formation of CO using quantum cascade laser absorption spectroscopy. acs.org Ultrafast transient absorption spectroscopy with broadband UV/visible probe laser pulses has also been used to explore the Norrish Type-I photochemistry of this compound in solution, revealing processes like the prompt cleavage of the α C-C bond. rsc.org

TABLE 1: Application of Laser Absorption Spectroscopy in this compound Research
ParameterDescriptionSource
TechniqueQuantum Cascade Laser (QCL) Absorption Spectroscopy osti.govacs.org
ApplicationStudying pyrolysis and combustion kinetics of this compound in shock tubes. ucf.eduosti.gov
Target AnalytesThis compound (initial concentration), Carbon Monoxide (pyrolysis product). osti.gov
Temperature Range1173 K - 1416 K osti.gov
Pressure Range~9 atm - 10 atm osti.gov
Measurement Wavelength (CO)2183.22 cm-1 (4580.4 nm) osti.govresearchgate.net
Measurement Wavelength (C₅H₈O)2938.32 cm-1 osti.gov

Multisorbent Adsorption/Thermal Desorption Techniques

Multisorbent adsorption followed by thermal desorption (TD) is a highly effective and widely used method for sampling and analyzing volatile organic compounds (VOCs), including this compound, from air. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com This technique is particularly valuable for monitoring indoor air quality, such as in semiconductor foundries, and for assessing environmental air samples. sigmaaldrich.comscientificlabs.co.uk The method conforms to standards like US EPA Method TO-17, which outlines active sampling onto sorbent tubes. epa.gov

The process involves drawing a known volume of air through a small glass or metal tube packed with one or more adsorbent materials (sorbents). epa.govairzoneone.com The use of multiple sorbents packed in order of increasing strength allows for the efficient trapping of a broad range of VOCs. epa.gov Weaker sorbents at the front of the tube capture less volatile compounds, while stronger sorbents deeper in the tube retain the more volatile ones. epa.gov This ensures that compounds like this compound are quantitatively captured and retained during sampling.

After sampling, the tube is taken to a laboratory where it is heated in a flow of inert gas in a thermal desorber. oxfordindices.com This process releases the trapped VOCs, which are then typically focused into a narrow band using a cryogenically or electronically cooled focusing trap. ingenieria-analitica.com The trap is rapidly heated to inject the analytes into a gas chromatograph (GC) for separation, usually followed by detection with a mass spectrometer (MS) for identification and quantification. researchgate.netmdpi.com

This TD-GC-MS method offers several advantages over traditional solvent extraction techniques, including significantly lower detection limits, higher recovery of analytes, and elimination of solvent interference. airzoneone.commdpi.com Research has demonstrated its successful application for determining this compound in various air matrices. sigmaaldrich.comscientificlabs.co.uk The validation of such methods typically shows good selectivity, a wide linear dynamic range, and high reproducibility, with relative standard deviations often below 20%. researchgate.net The stability of VOCs on the sorbent tubes when stored at low temperatures (e.g., 4°C) allows for flexibility between sample collection and analysis. researchgate.net

TABLE 2: General Workflow for Multisorbent Adsorption/Thermal Desorption-GC/MS
StepDescriptionSource
1. SamplingA known volume of air is actively pumped through a multisorbent tube (e.g., packed with Carbotrap, Carbopack X, Carboxen-569). VOCs, including this compound, are adsorbed. epa.govresearchgate.net
2. Primary DesorptionThe sorbent tube is heated in a thermal desorber (e.g., at 250°C) with a flow of inert gas (e.g., Helium) to release the trapped analytes. mdpi.com
3. Cryo-focusingAnalytes are transferred to and concentrated on a cooled focusing trap to ensure a narrow injection band. ingenieria-analitica.com
4. Secondary Desorption (Injection)The focusing trap is rapidly heated (e.g., to 320°C), injecting the analytes into the GC column. mdpi.com
5. Separation & DetectionAnalytes are separated by the GC column and subsequently identified and quantified by a mass spectrometer (MS). researchgate.netmdpi.com

Q & A

Q. What are the key physicochemical properties of cyclopentanone relevant to experimental design?

this compound (C₅H₈O) is a cyclic ketone with a molar mass of 84.12 g/mol, density of 0.95 g/cm³, melting point of -51.3°C, and boiling point of 131°C. Its vapor is 2.3 times denser than air and flammable, requiring careful handling to avoid combustion . Its solubility in water is limited but improves in organic solvents, making it suitable for reactions in non-polar media. Researchers must account for its irritant properties (skin, eyes, respiratory system) and use fume hoods and PPE during experiments .

Q. What are the standard synthetic routes for this compound in laboratory settings?

Common methods include:

  • Thermochemical pathways : Catalytic hydrogenation of cyclopentene oxide or oxidation of cyclopentanol using Cr-based catalysts .
  • Biochemical routes : Enzymatic oxidation of cyclopentanol via this compound 1,2-monooxygenase (CpnB) in Comamonas spp., which is scalable using E. coli-expressed enzymes .
  • Biomass-derived synthesis : Catalytic conversion of furfural (from lignocellulosic biomass) using Pt or Pd catalysts under hydrogenation conditions .

Q. How should this compound be stored and handled to ensure safety and stability?

Store in airtight containers in cool (<25°C), ventilated areas away from ignition sources. Avoid prolonged air exposure to prevent peroxide formation. Use inert gas purging for long-term storage. Compatibility testing with elastomers (e.g., fluorocarbons, neoprene) is critical due to its solvent properties, which can degrade seals and fuel lines .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., CH···O hydrogen bonding) influence this compound’s spectroscopic and reactivity profiles?

this compound exhibits CH···O hydrogen bonding in dimeric forms, confirmed by temperature-dependent IR and Raman studies. This interaction splits the ν(CO) vibrational mode (~1,740 cm⁻¹) into multiple peaks, previously misattributed to Fermi resonance. Computational modeling (DFT) and isotopic substitution (deuterated analogs) validate these associations, impacting solvent effects and reaction kinetics .

Q. What strategies mitigate this compound’s oxidative instability in fuel-blend applications?

this compound’s oxidation in fuel blends (e.g., with alkenes) is accelerated by radical chain mechanisms. Mitigation approaches include:

  • Additive engineering : Incorporating antioxidants like hindered phenols or aromatic amines to scavenge free radicals .
  • Blend optimization : Limiting alkene content and using isoalkanes (e.g., isooctane) to reduce oxidative triggers .
  • Storage protocols : Maintaining low temperatures and anaerobic conditions to delay peroxide formation .

Q. How can computational models resolve contradictions in this compound’s thermodynamic data (e.g., heat capacity, phase behavior)?

Discrepancies in heat capacity (e.g., ~190–353 K range) arise from experimental calibration errors or impurities. Researchers use:

  • Quantum-chemical calculations : Gaussian or ORCA software to predict thermodynamic properties (e.g., entropy, enthalpy) via ab initio methods .
  • Statistical thermodynamics : Applying QSPR (Quantitative Structure-Property Relationship) models to interpolate/extrapolate experimental data gaps .

Q. What catalytic systems enhance this compound’s utility in Baeyer-Villiger oxidations or alkene functionalization?

  • Baeyer-Villiger oxidations : this compound 1,2-monooxygenase (CpnB) from Comamonas spp. shows broad substrate specificity for ketone-to-lactone conversions, though enantioselectivity varies .
  • Alkene oxidation : this compound acts as a co-catalyst in low-temperature alkene epoxidation using Mn or Fe porphyrin catalysts, with DFT studies revealing radical-mediated pathways .

Q. How do material compatibility challenges affect this compound’s application in fuel or polymer systems?

this compound causes significant swelling in elastomers (e.g., fluorocarbons, neoprene) at >20% blends, as shown in Hansen solubility tests and engine exposure studies. Mitigation involves:

  • Material substitution : Using chemically resistant polymers like PTFE or Viton .
  • Blend optimization : Limiting this compound to <10% in fuel formulations to reduce solvent aggression .

Methodological Guidance

Q. What experimental techniques characterize this compound’s vibrational and electronic spectra?

  • IR/Raman spectroscopy : Assign peaks using isotopic labeling (e.g., d₈-cyclopentanone) and normal coordinate analysis (NCA) with force fields derived from cyclohexanone .
  • UV-Vis spectroscopy : Track n→π* transitions (~280 nm) to study solvent effects or photodegradation kinetics .

Q. How can biomass-derived this compound achieve cost parity with petroleum-based production?

Bio-based routes (e.g., lignocellulosic furfural conversion) achieve ~1.79/kgvs.petroleumbased1.79/kg vs. petroleum-based 5–6/kg. Key optimizations include:

  • Catalyst design : Bimetallic Pt-Re catalysts improve furfural hydrogenation selectivity .
  • Process intensification : Continuous flow reactors enhance yield and reduce energy input .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s role in Low-Speed Pre-Ignition (LSPI) in engines?

While this compound blends initially showed LSPI risks in turbocharged engines, subsequent studies attribute this to alkene contaminants. Resolution strategies:

  • Fuel purification : Distillation or adsorption to remove alkene impurities .
  • Engine calibration : Adjusting ignition timing and fuel injection pressure to mitigate pre-ignition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.